molecular formula C10H14O2 B085130 2-Hexanoylfuran CAS No. 14360-50-0

2-Hexanoylfuran

Cat. No.: B085130
CAS No.: 14360-50-0
M. Wt: 166.22 g/mol
InChI Key: YUAYWSBSIJVIBS-UHFFFAOYSA-N
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Description

2-Hexanoylfuran, also known as furan, 2-hexanoyl or tos-phe-CH2CL, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound has a sweet, apricot, and fruity taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)hexan-1-one
Source PubChem
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InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAYWSBSIJVIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065760
Record name 1-Hexanone, 1-(2-furanyl)-
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Molecular Weight

166.22 g/mol
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Physical Description

Colourless to yellow liquid; Apricot, peach-like aroma
Record name Pentyl 2-furyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Pentyl 2-furyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.992-0.998
Record name Pentyl 2-furyl ketone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14360-50-0
Record name 2-Hexanoylfuran
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Record name 2-Furyl pentyl ketone
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Record name 1-Hexanone, 1-(2-furanyl)-
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Record name 1-Hexanone, 1-(2-furanyl)-
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Record name 1-Hexanone, 1-(2-furanyl)-
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Record name 1-(2-furyl)hexanone
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Record name 2-FURYL PENTYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53176V524S
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Record name Pentyl 2-furyl ketone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylfuran, a furan derivative with a six-carbon acyl chain, is a molecule of interest in flavor chemistry and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate, which is of critical importance for toxicological assessment in drug development. All quantitative data are presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 1-(furan-2-yl)hexan-1-one, is a colorless to yellow liquid.[1] Its core structure consists of a furan ring acylated at the second position with a hexanoyl group.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₂[2][3][4][5][6][7][8]
Molecular Weight 166.22 g/mol [3]
CAS Number 14360-50-0[2][3][5][6][7][8]
IUPAC Name 1-(furan-2-yl)hexan-1-one[3][5]
Synonyms 2-Furyl pentyl ketone, Pentyl 2-furyl ketone, 1-(2-Furanyl)-1-hexanone[3][5]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Boiling Point 125-127 °C at 15 mmHg; 338-340 K at 0.0007 atm[2][9]
Density 0.994 g/cm³
Refractive Index 1.4890
Solubility Slightly soluble in water; Soluble in ethanol.[3]
LogP (Octanol/Water Partition Coefficient) 3.043 (Crippen Method)[9]

Synthesis and Purification

The most common method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[10][11] This involves the reaction of furan with an acylating agent, such as hexanoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Furan

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of furan (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Once the furan addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification A Suspend AlCl3 in DCM B Cool to 0 °C A->B C Add Hexanoyl Chloride B->C D Add Furan C->D E Stir at Room Temperature D->E F Quench with Ice/HCl E->F G Separation and Extraction F->G H Wash with NaHCO3 G->H I Drying and Concentration H->I J Vacuum Distillation I->J

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1660-1700 cm⁻¹, and bands corresponding to the C-O and C=C stretching vibrations of the furan ring.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will exhibit a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will likely show characteristic losses of the alkyl chain and fragmentation of the furan ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher).

  • Capillary column suitable for separating semi-volatile organic compounds (e.g., HP-5MS, DB-5).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the solution into the GC-MS system.

Chemical Reactivity and Metabolism

The chemical reactivity of this compound is dictated by the furan ring and the hexanoyl side chain. The furan ring can undergo electrophilic substitution, though it is less reactive than furan itself due to the electron-withdrawing nature of the acyl group. The carbonyl group can undergo typical ketone reactions.

From a drug development perspective, the metabolism of furan-containing compounds is of paramount importance due to potential toxicity.[1][2] Furan and its derivatives are known to be metabolized by cytochrome P450 enzymes, primarily CYP2E1, in the liver.[12] This metabolic activation can lead to the formation of reactive intermediates.[2][12]

The proposed metabolic pathway involves the epoxidation of the furan ring, followed by rearrangement to form a reactive α,β-unsaturated γ-dicarbonyl intermediate.[2] This electrophilic species can then form covalent adducts with cellular nucleophiles such as glutathione (GSH), proteins, and DNA, which is a key mechanism of furan-induced toxicity.[12][13]

G Metabolic Activation Pathway of this compound A This compound B Cytochrome P450 (e.g., CYP2E1) A->B Oxidation C Reactive Epoxide Intermediate B->C D Rearrangement C->D E α,β-Unsaturated γ-Dicarbonyl Intermediate D->E F Cellular Nucleophiles (GSH, Proteins, DNA) E->F Nucleophilic Attack G Covalent Adducts F->G H Cellular Dysfunction / Toxicity G->H

Caption: Proposed metabolic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and metabolic considerations of this compound. The provided protocols and data are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this furan derivative. A thorough understanding of its chemical behavior and metabolic fate is crucial for its safe and effective use in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Hexanoylfuran: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylfuran, a furan derivative with the CAS number 14360-50-0, is a molecule of interest due to its presence in various natural products and its use as a flavoring agent.[1] This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and potential synthesis methodologies. Furthermore, it delves into the broader biological activities and toxicological concerns associated with the furan chemical class, offering crucial insights for researchers in the fields of medicinal chemistry and drug development. While specific biological data on this compound is limited, this guide extrapolates from the known activities of related furan and furanone derivatives to highlight areas of potential pharmacological interest and concern.

Molecular Identity and Physicochemical Properties

This compound is chemically known as 1-(furan-2-yl)hexan-1-one.[1] Its fundamental properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

IdentifierValueReference
CAS Number 14360-50-0[2][3]
Molecular Formula C10H14O2[2][3]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 1-(furan-2-yl)hexan-1-one[1]
Synonyms 2-Furyl pentyl ketone, Pentyl 2-furyl ketone[1]
InChI InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3[3]
InChIKey YUAYWSBSIJVIBS-UHFFFAOYSA-N[3]
SMILES CCCCCC(=O)C1=CC=CO1[1]
LogP 3.043[4]
Boiling Point 339.00 ± 1.00 K at 0.07 kPa[4]

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of furan. This electrophilic substitution reaction introduces the hexanoyl group onto the furan ring, typically at the 2-position due to the directive effects of the oxygen atom.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the acylation of furan.[5][6][7][8] Optimization of reaction conditions may be necessary to achieve high yields of this compound.

Materials:

  • Furan

  • Hexanoyl chloride or Hexanoic anhydride

  • Lewis acid catalyst (e.g., BF3·OEt2, SnCl4, ZnCl2) or a solid acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst in the anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • Cool the mixture to the desired temperature (typically 0 °C to room temperature).

  • Add the acylating agent (hexanoyl chloride or hexanoic anhydride) dropwise to the stirred solution.

  • After the addition of the acylating agent, add furan dropwise, maintaining the reaction temperature.

  • Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. The NIST WebBook provides reference spectra that can be used for comparison.[2][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbonyl (C=O) stretching of the ketone and the C-O-C stretching of the furan ring.

  • Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns of the acylfuran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the protons on the furan ring and the aliphatic protons of the hexanoyl chain.

    • ¹³C NMR: Will display signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the hexanoyl chain.

Biological Activities and Toxicological Considerations of Furan Derivatives

While specific biological studies on this compound are not extensively reported in the literature, the broader class of furan and furanone derivatives exhibits a wide range of biological activities that are of significant interest to drug development professionals.

Antimicrobial and Anti-inflammatory Properties

Furan derivatives have been investigated for their antimicrobial and anti-inflammatory effects.[10][11] Some natural and synthetic furanones have shown potent activity against various bacterial and fungal strains.[12][13][14] The proposed mechanisms often involve the disruption of microbial cell signaling pathways or the generation of reactive oxygen species.[15] Furthermore, certain furan-containing compounds have demonstrated anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[10][16][17]

Cytotoxic Activity

Various furanone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[18][19][20] The electrophilic nature of the furanone ring is often implicated in their mechanism of action, potentially through covalent modification of biological macromolecules.

Toxicological Profile and Drug Development Implications

A significant consideration for any furan-containing compound in a drug development pipeline is the potential for metabolic activation to toxic intermediates. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that furan can be metabolized to a reactive 2-ene-1,4-dicarbonyl intermediate, which has been associated with genotoxicity.[21] This raises concerns about the potential for carcinogenicity with long-term exposure to furan derivatives. Therefore, a thorough toxicological evaluation, including studies on metabolism and potential for covalent binding to macromolecules, is crucial for any furan-containing drug candidate.

Logical Workflow for Assessing Furan Derivatives in Drug Discovery

The following diagram illustrates a logical workflow for the initial assessment of a furan-containing compound like this compound in a drug discovery context.

FuranDerivativeAssessment cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_toxicology Toxicological Evaluation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Antimicrobial Antimicrobial Assays Characterization->Antimicrobial Antiinflammatory Anti-inflammatory Assays Characterization->Antiinflammatory Cytotoxicity Cytotoxicity Assays Characterization->Cytotoxicity Metabolism Metabolism Studies Antimicrobial->Metabolism Active? Antiinflammatory->Metabolism Active? Cytotoxicity->Metabolism Active? Genotoxicity Genotoxicity Assays Metabolism->Genotoxicity

Caption: A logical workflow for the synthesis, biological screening, and toxicological evaluation of this compound.

Conclusion

This compound is a well-characterized molecule with established physicochemical properties and synthesis routes. While it is primarily recognized as a flavoring agent, its furan scaffold suggests potential for a range of biological activities, as seen in related compounds. For researchers and drug development professionals, the key takeaway is the dual nature of the furan moiety: a potential pharmacophore and a structural alert for toxicity. Any investigation into the therapeutic potential of this compound or similar molecules must be accompanied by a rigorous toxicological assessment, particularly focusing on metabolic pathways and the potential for reactive metabolite formation. This guide provides a foundational understanding of this compound to inform such future research endeavors.

References

Synthesis of 1-(furan-2-yl)hexan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 1-(furan-2-yl)hexan-1-one, a valuable ketone intermediate in the synthesis of various organic compounds. The furan moiety is a key structural feature in numerous pharmaceuticals and biologically active molecules, making efficient synthetic routes to its derivatives a subject of significant interest. This document details established methodologies, including Friedel-Crafts acylation and Grignard reagent-based synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Pathways

Two principal and well-established methodologies for the synthesis of 1-(furan-2-yl)hexan-1-one are highlighted in this guide:

  • Pathway 1: Friedel-Crafts Acylation of Furan. This classic method involves the direct acylation of the furan ring with hexanoyl chloride using a Lewis acid catalyst. Due to the acid-sensitive nature of furan, milder catalysts are generally preferred over traditional ones like aluminum chloride to prevent polymerization and degradation.[1][2]

  • Pathway 2: Grignard Reaction with a Furan Derivative. This approach utilizes the nucleophilic character of a Grignard reagent, specifically hexylmagnesium bromide, which reacts with a suitable electrophilic furan derivative, such as 2-furoyl chloride, to form the target ketone.

A third, less direct potential pathway involves the synthesis of 2-hexylfuran followed by its oxidation. However, direct oxidation of the alkyl chain can be challenging and may require multi-step procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary synthesis pathways. Please note that yields can vary based on specific reaction conditions and scale.

PathwayStarting MaterialsKey ReagentsCatalystTypical Yield (%)
Friedel-Crafts Acylation Furan, Hexanoyl ChlorideLewis AcidSnCl₄, BF₃·OEt₂, ZnCl₂60-85% (estimated based on similar acylations)
Grignard Synthesis 2-Furoyl Chloride, 1-BromohexaneMagnesiumNone70-90% (estimated based on similar Grignard reactions)

Experimental Protocols

Pathway 1: Friedel-Crafts Acylation of Furan with Hexanoyl Chloride

This protocol is adapted from established procedures for the acylation of furan with other acylating agents.[3]

Materials:

  • Furan

  • Hexanoyl chloride

  • Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) to the stirred solution.

  • Acyl Chloride Addition: Add hexanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: Grignard Synthesis from 2-Furoyl Chloride

This protocol outlines the synthesis of 1-(furan-2-yl)hexan-1-one via the reaction of a Grignard reagent with 2-furoyl chloride.

Materials:

  • Magnesium turnings

  • 1-Bromohexane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Furoyl chloride[2]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromohexane (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. Maintain a gentle reflux until most of the magnesium has been consumed.

  • Reaction with 2-Furoyl Chloride: Cool the freshly prepared hexylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 2-furoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

Spectroscopic Data

The following table summarizes the key spectroscopic data for 1-(furan-2-yl)hexan-1-one.

TechniqueData
¹³C NMR (CDCl₃) δ (ppm): 189.5 (C=O), 152.9 (C2), 146.3 (C5), 117.2 (C4), 112.2 (C3), 38.6 (CH₂), 31.5 (CH₂), 24.1 (CH₂), 22.5 (CH₂), 13.9 (CH₃)[4]
IR (neat) ν (cm⁻¹): ~2957, 2931, 2860 (C-H stretch), ~1675 (C=O stretch), ~1568, 1467 (furan ring stretch)
Mass Spec (EI) m/z (%): 166 (M⁺), 95 (M⁺ - C₅H₁₁), 67

Visualizations

Synthesis Pathway Diagrams

The following diagrams illustrate the core synthetic pathways described in this guide.

Synthesis_Pathways Synthesis Pathways for 1-(furan-2-yl)hexan-1-one cluster_friedel_crafts Pathway 1: Friedel-Crafts Acylation cluster_grignard Pathway 2: Grignard Synthesis furan Furan product1 1-(furan-2-yl)hexan-1-one furan->product1 hexanoyl_chloride Hexanoyl Chloride hexanoyl_chloride->product1 catalyst1 Lewis Acid (e.g., SnCl₄) catalyst1->product1 bromohexane 1-Bromohexane grignard Hexylmagnesium Bromide bromohexane->grignard mg Mg mg->grignard product2 1-(furan-2-yl)hexan-1-one grignard->product2 furoyl_chloride 2-Furoyl Chloride furoyl_chloride->product2

Caption: Overview of the primary synthesis pathways for 1-(furan-2-yl)hexan-1-one.

Experimental Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Workflow Experimental Workflow for Friedel-Crafts Acylation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Furan in DCM under N₂) cooling 2. Cooling (0 °C) setup->cooling catalyst_add 3. Catalyst Addition (Lewis Acid) cooling->catalyst_add acyl_add 4. Acyl Chloride Addition (Hexanoyl Chloride) catalyst_add->acyl_add react 5. Reaction (0 °C to RT) acyl_add->react quench 6. Quenching (Ice) react->quench wash 7. Washing (NaHCO₃, Brine) quench->wash dry 8. Drying (MgSO₄) wash->dry purify 9. Purification (Distillation/Chromatography) dry->purify product Final Product: 1-(furan-2-yl)hexan-1-one purify->product

Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Experimental Workflow: Grignard Synthesis

Grignard_Workflow Experimental Workflow for Grignard Synthesis cluster_grignard_prep Grignard Reagent Preparation cluster_reaction_workup Reaction and Work-up mg_setup 1. Mg Turnings in Ether bromohexane_add 2. Add 1-Bromohexane mg_setup->bromohexane_add reflux 3. Reflux bromohexane_add->reflux furoyl_add 4. Add 2-Furoyl Chloride (0 °C) reflux->furoyl_add react 5. React (RT) furoyl_add->react quench 6. Quench (NH₄Cl) react->quench extract 7. Extraction quench->extract dry 8. Drying extract->dry purify 9. Purification dry->purify product Final Product: 1-(furan-2-yl)hexan-1-one purify->product

Caption: Step-by-step workflow for the Grignard synthesis.

References

Unraveling the Toxicological Profile of 2-Hexanoylfuran: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

2-Hexanoylfuran, a flavoring agent identified by FEMA number 3418 and JECFA number 1512, presents a significant data gap in the field of toxicology. Despite its use in food, a comprehensive toxicological profile remains elusive. This technical guide synthesizes the available information, highlighting the predominant concern related to its furan moiety: the potential for metabolic activation into a reactive, genotoxic intermediate. This document summarizes the qualitative toxicological concerns voiced by international expert committees, presents the known physicochemical properties, and outlines the necessary experimental frameworks to address the current knowledge deficits. The central hypothesis for its toxicity revolves around the cytochrome P-450-mediated metabolism of the furan ring, a pathway visualized herein.

Introduction

This compound, also known as pentyl 2-furyl ketone, belongs to a group of furan-containing flavoring substances. The safety of this class of compounds has been a subject of scrutiny by regulatory bodies due to the known carcinogenic properties of furan. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted the extensive positive genotoxicity data for several furan-related flavoring agents.[1] Consequently, JECFA has concluded that the standard procedure for the safety evaluation of flavoring agents cannot be applied to this group due to unresolved toxicological concerns, primarily the potential for metabolic formation of a reactive intermediate.[1][2]

This guide provides a detailed overview of the current toxicological landscape of this compound, with a focus on the underlying mechanistic concerns and the experimental approaches required for a comprehensive safety assessment.

Physicochemical Properties and Identifiers

A clear understanding of the physicochemical properties of a compound is fundamental to any toxicological assessment. The available data for this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms Pentyl 2-furyl ketone, 1-(Furan-2-yl)hexan-1-one
CAS Number 14360-50-0
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
FEMA Number 3418
JECFA Number 1512

Toxicological Concerns and Data Gaps

There is a significant lack of quantitative toxicological data for this compound. No specific LD50 or NOAEL values from dedicated studies on this compound are publicly available. The primary toxicological concern stems from its structural relationship to furan, a known hepatocarcinogen in rodents.

Genotoxicity

The main concern for furan and its derivatives is their potential for genotoxicity.[1] While some in vivo genotoxicity studies on furan have yielded mixed or negative results, the potential for its reactive metabolite to cause DNA damage remains a key issue.[3][4][5] For this compound specifically, JECFA has highlighted a lack of in vivo genotoxicity data to alleviate these concerns.[1]

Carcinogenicity

Given the carcinogenic properties of furan, there is a theoretical risk that this compound could also be carcinogenic. However, no specific in vivo carcinogenicity studies have been conducted on this compound.[1] Studies on related compounds, such as 2-methylfuran, have suggested potential hepatocarcinogenicity in rats.[6]

Metabolic Activation: The Core of the Toxicological Concern

The toxicity of furan-containing compounds is largely attributed to their metabolic activation by cytochrome P-450 enzymes, particularly CYP2E1.[7][8] This metabolic process is believed to be central to the potential toxicity of this compound.

The proposed metabolic pathway involves the oxidation of the furan ring to form a reactive epoxide, which then rearranges to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[7][9] BDA is an electrophilic intermediate that can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[8][10] This metabolic activation and subsequent macromolecular binding are considered the key events in the toxicity of furan and its derivatives.

Metabolic_Activation_of_Furan_Ring cluster_0 Metabolic Pathway This compound This compound CYP450 (CYP2E1) CYP450 (CYP2E1) This compound->CYP450 (CYP2E1) Reactive_Epoxide Reactive Epoxide Intermediate CYP450 (CYP2E1)->Reactive_Epoxide Oxidation Rearrangement Rearrangement Reactive_Epoxide->Rearrangement BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) Rearrangement->BDA Spontaneous Detoxification Detoxification BDA->Detoxification Macromolecular_Adducts Covalent Binding to DNA and Proteins BDA->Macromolecular_Adducts Electrophilic Attack Glutathione_Conjugation Glutathione (GSH) Conjugation Detoxification->Glutathione_Conjugation Toxicity Cytotoxicity & Genotoxicity Macromolecular_Adducts->Toxicity Excretion Excretion Glutathione_Conjugation->Excretion

Metabolic activation of the furan ring to a reactive intermediate.

Proposed Experimental Protocols to Address Data Gaps

To conduct a thorough safety assessment of this compound, a series of well-defined toxicological studies are necessary. The following experimental protocols are proposed as a framework for future research.

In Vitro Genotoxicity Assays
  • Bacterial Reverse Mutation Assay (Ames Test): This test should be conducted with and without metabolic activation (S9 fraction) to assess the potential for this compound and its metabolites to induce gene mutations.

  • In Vitro Mammalian Cell Micronucleus Test: This assay can detect both clastogenic and aneugenic effects in mammalian cells, providing information on chromosomal damage.

In Vivo Genotoxicity Assays
  • In Vivo Mammalian Erythrocyte Micronucleus Test: This is a standard in vivo test to assess chromosomal damage in bone marrow cells of rodents exposed to the test substance.

  • In Vivo Comet Assay: This assay can detect DNA strand breaks in cells from various tissues, including the liver, which is a potential target organ.

Repeated Dose Toxicity Studies
  • 28-Day or 90-Day Oral Toxicity Study in Rodents: These studies are crucial for identifying potential target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL). Key endpoints should include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of a comprehensive set of tissues.

Metabolism and Toxicokinetic Studies
  • In Vitro Metabolism Studies: Using liver microsomes from different species (including human) to identify the metabolites of this compound and to determine the role of specific cytochrome P-450 enzymes in its metabolism.

  • In Vivo Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in animal models.

The logical workflow for a comprehensive toxicological evaluation of this compound is depicted below.

Toxicological_Evaluation_Workflow cluster_1 Toxicological Evaluation Workflow for this compound Start Start Evaluation In_Vitro_Genotox In Vitro Genotoxicity (Ames, Micronucleus) Start->In_Vitro_Genotox In_Vivo_Genotox In Vivo Genotoxicity (Micronucleus, Comet) In_Vitro_Genotox->In_Vivo_Genotox If positive Repeated_Dose_Tox Repeated Dose Toxicity (28-day or 90-day) In_Vitro_Genotox->Repeated_Dose_Tox If negative In_Vivo_Genotox->Repeated_Dose_Tox Data_Gap Data Gap Identified In_Vivo_Genotox->Data_Gap If positive Metabolism_TK Metabolism & Toxicokinetics Repeated_Dose_Tox->Metabolism_TK Risk_Assessment Comprehensive Risk Assessment Metabolism_TK->Risk_Assessment Data_Gap->Risk_Assessment

Proposed workflow for the toxicological evaluation of this compound.

Conclusion

The toxicological profile of this compound is largely incomplete, precluding a definitive safety assessment. The primary concern is the potential for metabolic activation of the furan ring to a genotoxic intermediate, a mechanism shared with other furan-containing compounds. The lack of quantitative toxicity data and in vivo studies represents a significant knowledge gap. To ensure consumer safety and to provide a sound scientific basis for its continued use as a flavoring agent, a comprehensive toxicological evaluation, following the experimental protocols outlined in this guide, is imperative. Further research into the metabolism and potential for macromolecular binding of this compound is crucial for a thorough risk assessment.

References

Potential Metabolic Pathways of 2-Hexanoylfuran in vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential in vivo metabolic pathways of 2-Hexanoylfuran, a furan-containing aliphatic ketone. In the absence of direct metabolic studies on this compound, this document extrapolates likely biotransformation routes based on established metabolic pathways of structurally related compounds, namely furan, 2-methylfuran, and other aliphatic ketones and fatty acids. The proposed metabolic scheme involves two primary sites of transformation: the furan ring and the hexanoyl side chain. The furan moiety is anticipated to undergo cytochrome P450-mediated oxidation to a reactive α,β-unsaturated dicarbonyl intermediate, which is a key step in the metabolism of many furan derivatives. This reactive metabolite is then expected to be detoxified through conjugation with endogenous nucleophiles such as glutathione. The hexanoyl side chain is likely to be metabolized via reduction of the ketone to a secondary alcohol and through oxidation at the terminal (ω) and penultimate (ω-1) carbons. This guide provides a comprehensive overview of these putative pathways, summarizes relevant quantitative data from analogous compounds in structured tables, details hypothetical experimental protocols for investigating these pathways, and presents visual diagrams of the proposed metabolic routes and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals involved in the safety assessment and development of furan-containing compounds.

Introduction

This compound, also known as 2-furyl pentyl ketone, is a flavoring agent found in some food products. As with many xenobiotics, understanding its metabolic fate is crucial for assessing its safety and potential toxicological profile. The presence of a furan ring is of particular interest, as this moiety is known to be metabolically activated to reactive intermediates in other compounds. This guide synthesizes the current understanding of furan and alkyl ketone metabolism to propose the most likely in vivo biotransformation pathways for this compound.

Proposed Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two main avenues: (A) oxidation of the furan ring and (B) modification of the hexanoyl side chain.

Furan Ring Metabolism

Based on extensive research on furan and its derivatives, the primary metabolic pathway for the furan ring involves its oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. This oxidation is proposed to generate a highly reactive α,β-unsaturated dicarbonyl intermediate. In the case of this compound, this would be (Z)-2-oxodec-4-ene-1,4-dial. This electrophilic intermediate can readily react with cellular nucleophiles, primarily glutathione (GSH), as a detoxification mechanism. The resulting GSH conjugates can be further metabolized and excreted in the urine.

Hexanoyl Side Chain Metabolism

The hexanoyl side chain offers several sites for metabolic transformation:

  • Ketone Reduction: The ketone group can be reduced by carbonyl reductases to form a secondary alcohol, 1-(furan-2-yl)hexan-1-ol. This alcohol can then be a substrate for conjugation reactions, such as glucuronidation.

  • Omega (ω) and Omega-1 (ω-1) Oxidation: The terminal methyl group (ω-carbon) and the penultimate methylene group (ω-1 carbon) of the hexanoyl chain can be hydroxylated by CYP enzymes. Further oxidation of the ω-hydroxy metabolite can lead to a carboxylic acid, which can then enter the β-oxidation pathway.

  • Beta (β)-Oxidation: Following ω-oxidation and formation of a terminal carboxylic acid, the side chain could potentially undergo β-oxidation, leading to chain shortening.

These proposed pathways are illustrated in the diagram below.

Proposed Metabolic Pathways of this compound cluster_main This compound Metabolism cluster_furan Furan Ring Metabolism cluster_sidechain Hexanoyl Side Chain Metabolism This compound This compound Reactive Intermediate (Z)-2-oxodec-4-ene-1,4-dial This compound->Reactive Intermediate CYP450 (e.g., CYP2E1) Oxidation Secondary Alcohol 1-(furan-2-yl)hexan-1-ol This compound->Secondary Alcohol Carbonyl Reductase Omega-Oxidation Products ω- and ω-1 Hydroxylated Metabolites This compound->Omega-Oxidation Products CYP450 ω/ω-1 Oxidation GSH Conjugate Glutathione Conjugate Reactive Intermediate->GSH Conjugate GSH Transferase (Detoxification) Carboxylic Acid Furan-2-yl-oxo-hexanoic acid Omega-Oxidation Products->Carboxylic Acid Dehydrogenases Beta-Oxidation Products Chain-shortened Metabolites Carboxylic Acid->Beta-Oxidation Products β-Oxidation

Figure 1: Proposed metabolic pathways of this compound in vivo.

Data Presentation

As no quantitative data for this compound metabolism is currently available, this section presents data from a closely related compound, 2-methylfuran, to provide an indication of the potential enzyme kinetics. The data is derived from a study on the formation of the reactive metabolite of 2-methylfuran, 3-acetylacrolein (AcA).

Table 1: Michaelis-Menten Kinetic Parameters for 3-Acetylacrolein (AcA) Formation from 2-Methylfuran

Enzyme SystemVmax (pmol/min/mg protein)Km (µM)
Rat Liver Microsomes133 ± 11100 ± 20
Human Liver Microsomes250 ± 25150 ± 30

Data extrapolated from a study on 2-methylfuran metabolism. This is intended for illustrative purposes only.

Table 2: Catalytic Efficiency of CYP2E1 in 3-Acetylacrolein (AcA) Formation from 2-Methylfuran

Enzyme Systemkcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
Recombinant Human CYP2E11.5 ± 0.2120 ± 250.0125

Data extrapolated from a study on 2-methylfuran metabolism. This is intended for illustrative purposes only.

Experimental Protocols

The following are proposed experimental protocols for investigating the metabolism of this compound, adapted from established methods for furan and 2-methylfuran.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the formation of oxidative metabolites of this compound and to determine the kinetic parameters of the responsible enzymes.

Microsomal Metabolism Workflow cluster_workflow In Vitro Microsomal Metabolism Protocol A Prepare Incubation Mixture: - Liver Microsomes (human, rat) - this compound (substrate) - NADPH regenerating system - Buffer (pH 7.4) B Pre-incubate at 37°C for 5 min A->B C Initiate Reaction by adding NADPH B->C D Incubate at 37°C with shaking C->D E Terminate Reaction (e.g., with acetonitrile) D->E F Centrifuge to pellet protein E->F G Analyze Supernatant by LC-MS/MS for metabolites F->G

Figure 2: Experimental workflow for in vitro metabolism of this compound using liver microsomes.

Methodology:

  • Incubation: Incubations will be performed in a total volume of 200 µL containing liver microsomes (0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-500 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Reaction Initiation and Termination: After a 5-minute pre-incubation at 37°C, the reaction will be initiated by the addition of the NADPH-regenerating system. The reaction will proceed for a specified time (e.g., 30 minutes) at 37°C with constant shaking and will be terminated by adding an equal volume of cold acetonitrile.

  • Sample Preparation: The terminated reaction mixtures will be centrifuged to precipitate the protein. The supernatant will be collected for analysis.

  • Metabolite Identification and Quantification: The supernatant will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify potential metabolites. Authentic standards for predicted metabolites will be synthesized for confirmation.

  • Enzyme Kinetics: To determine the kinetic parameters (Vmax and Km), the experiment will be repeated with varying concentrations of this compound.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations will be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYP isoforms.

In Vivo Metabolism Study in Rodents

This protocol is designed to identify the major urinary and fecal metabolites of this compound in a rodent model.

InVivo_Metabolism_Workflow cluster_invivo In Vivo Rodent Metabolism Protocol A Administer this compound to rats (e.g., oral gavage) B House rats in metabolic cages A->B C Collect urine and feces over 24-48 hours B->C D Extract metabolites from urine and feces C->D Urine & Feces E Analyze extracts by LC-MS/MS D->E F Identify and quantify metabolites E->F

Figure 3: Experimental workflow for an in vivo metabolism study of this compound in rodents.

Methodology:

  • Animal Dosing: Male Sprague-Dawley rats will be administered a single dose of this compound (e.g., 100 mg/kg) by oral gavage. A control group will receive the vehicle only.

  • Sample Collection: Following administration, the rats will be housed individually in metabolic cages for 24 to 48 hours to allow for the collection of urine and feces.

  • Sample Processing: Urine samples will be centrifuged and filtered. Fecal samples will be homogenized and extracted with an appropriate organic solvent.

  • Metabolite Analysis: The processed urine and fecal extracts will be analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites.

  • Structural Elucidation: The structures of the detected metabolites will be elucidated based on their mass spectral data and fragmentation patterns, and where possible, confirmed by comparison with synthesized standards.

Conclusion

The in vivo metabolism of this compound is likely a complex interplay of pathways targeting both the furan ring and the hexanoyl side chain. Based on the metabolism of structurally similar compounds, the formation of a reactive α,β-unsaturated dicarbonyl intermediate from the furan ring is a key anticipated event, with subsequent detoxification through glutathione conjugation. The hexanoyl side chain is expected to undergo reduction and oxidation. The experimental protocols outlined in this guide provide a framework for elucidating the specific metabolic fate of this compound. A thorough understanding of these metabolic pathways is essential for the comprehensive safety evaluation of this compound and will be invaluable to researchers, scientists, and professionals in the field of drug development and food safety. It must be emphasized that the metabolic pathways described herein are putative and require experimental verification.

A Comprehensive Review of 2-Hexanoylfuran: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylfuran, a furan derivative with a six-carbon acyl chain, is a molecule of interest in the fields of flavor chemistry and potentially, pharmacology. While its presence in various natural and processed products is established, a comprehensive understanding of its synthesis, chemical properties, and biological activities remains a subject of ongoing investigation. This technical guide provides a thorough literature review on this compound, consolidating available data on its synthesis, physicochemical characteristics, and the biological activities of structurally related furan compounds. Due to a notable scarcity of specific biological data for this compound, this review extrapolates potential activities and mechanisms from studies on analogous 2-acylfurans and other furan derivatives. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research into this compound. Visualizations of synthetic pathways, experimental workflows, and relevant signaling cascades are included to offer a clear and comprehensive overview for researchers.

Introduction

Furan derivatives are a diverse class of heterocyclic compounds found ubiquitously in nature and are significant components of flavors and fragrances.[1] Beyond their sensory properties, many furan-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, also known as 2-furyl pentyl ketone, belongs to the 2-acylfuran subclass and has been identified in various food items.[2] While its organoleptic properties are recognized, its potential as a bioactive compound is largely unexplored. This review aims to collate the existing knowledge on this compound and to provide a framework for future research by detailing synthetic methodologies, presenting comparative biological data from related compounds, and outlining relevant experimental protocols and signaling pathways.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a characteristic fruity, apricot, or peach-like aroma.[2] Its fundamental properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[3]
Molecular Weight 166.22 g/mol [3]
CAS Number 14360-50-0[3]
Density 0.992-0.998 g/cm³[2]
Boiling Point 339.00 ± 1.00 K at 0.07 kPa[3]
logP (Octanol/Water) 3.043[3]
Water Solubility -7.54 (log10 mol/L)[3]
Refractive Index 1.490-1.496[2]

Synthesis of this compound

The primary method for the synthesis of 2-acylfurans, including this compound, is the Friedel-Crafts acylation of furan.[4][5] This reaction involves the introduction of an acyl group onto the furan ring, typically using an acylating agent in the presence of a Lewis acid catalyst. The acylation of furan predominantly occurs at the 2-position due to the higher stability of the corresponding cationic intermediate.[5]

General Reaction Scheme

G furan Furan reaction_point + furan->reaction_point acylating_agent Hexanoyl Chloride or Hexanoic Anhydride acylating_agent->reaction_point catalyst Lewis Acid (e.g., AlCl₃, BF₃) product This compound reaction_point->product Catalyst G cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) furan This compound (Hypothetical Target) furan->IKK Inhibition? DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Gene Expression DNA->genes G stimuli Stress / Growth Factors receptor Receptor stimuli->receptor MAPKKK MAPKKK (e.g., RAF) receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activation response Cellular Response (Inflammation, Proliferation) transcription_factors->response furan This compound (Hypothetical Target) furan->MAPKK Modulation? G cluster_assays In Vitro Biological Assays start This compound Stock Solution antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) start->anti_inflammatory data1 data1 antimicrobial->data1 MIC values data2 data2 cytotoxicity->data2 IC₅₀ values data3 data3 anti_inflammatory->data3 IC₅₀ values

References

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Hexanoylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-Hexanoylfuran, a furan derivative with potential applications in medicinal chemistry and materials science. This document details the synthesis and key transformations of this compound, presenting reaction mechanisms, experimental protocols, and quantitative data to support further research and development.

Synthesis of this compound: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of furan with hexanoyl chloride or hexanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[1]

Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich furan ring, preferentially at the 2-position due to the higher stability of the resulting cationic intermediate (sigma complex).[1] Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity of the furan ring, yielding the 2-acylfuran product.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Hexanoyl_Chloride Hexanoyl Chloride Acylium_Ion Hexanoyl Cation (Acylium Ion) Hexanoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Furan Furan Sigma_Complex Sigma Complex (Resonance Stabilized) Furan->Sigma_Complex + Acylium Ion This compound This compound Sigma_Complex->this compound - H⁺

Friedel-Crafts acylation of furan.

Experimental Protocol (Analogous Synthesis of 2-Acetylfuran):

A common laboratory procedure for the acylation of furan uses acetic anhydride in the presence of a catalyst like phosphoric acid.[2]

  • Materials: Acetic anhydride, 85% phosphoric acid, furan, chloroform, sodium bicarbonate solution.

  • Procedure: To a flask containing acetic anhydride and a catalytic amount of 85% phosphoric acid, furan is added dropwise at 25°C with stirring. The mixture is then heated to 70°C for several hours. After cooling, water is added, and the product is extracted with chloroform. The organic layer is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.[2]

Quantitative Data (Analogous Reaction):

Acylating AgentCatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Acetic AnhydrideCr₀.₆₆-DTP/K-10Optimized-88100 (for 2-acetylfuran)[3][4]
Acetic AnhydridePhosphoric Acid705--[2]

Reactions of the Carbonyl Group

The carbonyl group of this compound is susceptible to a variety of nucleophilic addition and reduction reactions.

Reduction to an Alcohol

The carbonyl group can be readily reduced to a secondary alcohol, 2-(1-hydroxyhexyl)furan, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism:

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.

Carbonyl_Reduction This compound This compound Alkoxide_Intermediate Alkoxide Intermediate This compound->Alkoxide_Intermediate 1. NaBH₄ or LiAlH₄ Alcohol_Product 2-(1-hydroxyhexyl)furan Alkoxide_Intermediate->Alcohol_Product 2. H₃O⁺ (workup) Deoxygenation_Reactions cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction Ketone_C This compound Reagents_C Zn(Hg), conc. HCl Ketone_C->Reagents_C Alkane_C 2-Hexylfuran Reagents_C->Alkane_C Ketone_WK This compound Reagents_WK1 H₂NNH₂, H⁺ (cat.) Ketone_WK->Reagents_WK1 Hydrazone Hydrazone Intermediate Reagents_WK2 KOH, heat Hydrazone->Reagents_WK2 Alkane_WK 2-Hexylfuran Reagents_WK1->Hydrazone Reagents_WK2->Alkane_WK Wittig_Reaction Ketone This compound Betaine Betaine Intermediate Ketone->Betaine + Ylide Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Baeyer_Villiger_Oxidation Ketone This compound Criegee_Intermediate Criegee Intermediate Ketone->Criegee_Intermediate + Peroxy Acid Peroxy_Acid Peroxy Acid (e.g., m-CPBA) Ester Ester Product Criegee_Intermediate->Ester Rearrangement Catalytic_Hydrogenation_Workflow Start This compound Conditions H₂, Catalyst (e.g., Pd, Pt, Ru, Ni) Solvent, Temp, Pressure Start->Conditions Ring_Saturation Ring Saturation (2-Hexanoyltetrahydrofuran) Conditions->Ring_Saturation Carbonyl_Reduction Carbonyl Reduction & Ring Saturation (2-(1-Hydroxyhexyl)tetrahydrofuran) Conditions->Carbonyl_Reduction Ring_Opening Ring Opening/Hydrogenolysis (Linear Ketones, Alcohols, Alkanes) Conditions->Ring_Opening Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Enol Enol Intermediate Dicarbonyl->Enol Acid-catalyzed tautomerization Cyclic_Hemiacetal Cyclic Hemiacetal Enol->Cyclic_Hemiacetal Intramolecular cyclization Furan Substituted Furan Cyclic_Hemiacetal->Furan Dehydration

References

Methodological & Application

Application Note: Analysis of Volatile Furan Compounds using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan and its alkylated derivatives are volatile organic compounds that can form in foods and other products during thermal processing as a result of the thermal degradation of carbohydrates, ascorbic acid, and certain lipids.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), furan and its related compounds are a significant concern for food safety and pharmaceutical quality control.[1] Their high volatility and presence at trace levels necessitate sensitive and reliable analytical methods for detection and quantification.[2][3]

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique ideal for this purpose.[4][5] HS-SPME concentrates volatile analytes from the sample's headspace onto a coated fiber, enhancing sensitivity and minimizing matrix interference.[6] This application note provides a detailed protocol for the analysis of volatile furan compounds using HS-SPME-GC-MS, including optimized parameters, quantitative data, and experimental workflows.

Experimental Protocols

This section details the complete methodology for the analysis of furan and its derivatives.

Materials and Reagents
  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS).[7] SPME Arrows with Carbon Wide Range (CWR)/PDMS coatings are recommended for improved sensitivity and robustness.[1][4]

  • SPME Holder: Manual or autosampler-compatible holder.

  • Standards: Analytical standards of furan, 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, etc.

  • Internal Standard: Deuterated furan (furan-d4) is recommended for accurate quantification via isotope dilution.[7][8]

  • Reagents: Sodium chloride (NaCl), analytical grade; Deionized water.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector. An autosampler with SPME capabilities is required for automation and precision.

  • GC Column: An Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or HP-5MS (30 m x 0.25 mm ID, 0.25 µm) column is recommended for good separation of furan isomers.[1][9]

Detailed Step-by-Step Protocol

3.1. Sample Preparation

  • Solid Samples (e.g., coffee, baby formula, baked goods): Homogenize the sample. Weigh 0.5-5 g of the homogenized sample directly into a 20 mL headspace vial.[1][9][10]

  • Liquid Samples (e.g., beverages, juices): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[4][9]

  • Salt Addition: To enhance the release of volatile furans from the matrix, add a saturated NaCl solution. For solid samples, add 5-10 mL of saturated NaCl solution.[1][9][11] The goal is to increase the ionic strength of the aqueous phase.

  • Internal Standard Spiking: Spike each sample and calibration standard with the internal standard (e.g., furan-d4) at a known concentration.

  • Vial Sealing: Immediately cap the vial securely to prevent the loss of volatile compounds.

3.2. Headspace SPME Extraction

  • Incubation/Equilibration: Place the vial in the autosampler tray. Incubate the sample at a controlled temperature, typically between 30°C and 50°C, for 10-15 minutes with agitation (e.g., 250 rpm).[1][10] This step allows the volatile furan compounds to partition from the sample matrix into the headspace, reaching equilibrium.

  • Extraction: After incubation, expose the CAR/PDMS SPME fiber to the headspace of the vial. Do not let the fiber touch the sample.

  • Extraction Time and Temperature: Maintain the extraction temperature (same as incubation) for 10-30 minutes.[1][9] An extraction time of 10 minutes is often a good compromise for highly volatile compounds like furan.[1]

3.3. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically retracted and injected into the hot GC inlet. Thermal desorption of the analytes from the fiber occurs. A typical desorption temperature is 280°C for 1-3 minutes in splitless or split mode (e.g., 10:1).[1][9][10]

  • Chromatographic Separation & Detection: The desorbed compounds are separated on the GC column and detected by the mass spectrometer. Optimized GC-MS conditions are crucial for resolving isomers like 2-methylfuran and 3-methylfuran.[9]

Table 1: Recommended GC-MS Instrumental Parameters

Parameter Recommended Condition Reference
GC System Agilent 7890B GC & 5977B MSD or equivalent [1]
Column Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm [1]
Injector Split/Splitless, 280°C, Split ratio 10:1 [1][9]
Carrier Gas Helium, constant flow at 1.0-1.4 mL/min [1][9]
Oven Program 35°C (hold 3 min), ramp 8°C/min to 75°C, then 25°C/min to 200°C (hold 1 min) [1]
MS Transfer Line 280°C [1]
MS Source Temp. 200-325°C [1][12]
Ionization Mode Electron Ionization (EI), 70 eV [1][12]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) [1][12]

| Ions Monitored | Furan: m/z 68 (quantifier), 39 (qualifier)Furan-d4: m/z 72 (quantifier), 42 (qualifier)2-Methylfuran: m/z 82 (quantifier), 53, 81 (qualifiers) |[8][12] |

Data Presentation

The performance of the HS-SPME-GC-MS method is highly dependent on the matrix and specific furan derivative. The table below summarizes typical quantitative performance metrics reported in the literature.

Table 2: Summary of Quantitative Data for Furan Analysis

Analyte(s) Matrix SPME Fiber Limit of Detection (LOD) Limit of Quantitation (LOQ) Recovery (%)
Furan Food Samples 75µm CAR/PDMS 8-70 pg/g 30-250 pg/g N/A
Furan and 10 derivatives Commercial Foods CAR/PDMS Arrow 0.001-1.071 ng/g 0.003-3.571 ng/g N/A
Furan and 10 derivatives Fruit/Juice, Fish CAR/PDMS Arrow N/A 0.003-0.675 ng/g 76-117
Furan and derivatives Dark Chocolate N/A 0.5 µg/kg 1.5 µg/kg N/A

| Furan and derivatives | Various Foods | N/A | ≤ 0.02 ng/g | ≤ 0.06 ng/g | 77.8-111.5 |

References for Table 2 data:[3][7][9][10]

Visualization of Workflows and Relationships

Diagrams created using Graphviz help visualize the experimental process and the underlying principles of the analysis.

HS_SPME_GC_MS_Workflow Experimental Workflow for Furan Analysis SamplePrep 1. Sample Preparation - Homogenize Sample - Weigh 1-5g into Vial AddSolution 2. Add Reagents - Saturated NaCl Solution - Internal Standard (e.g., d4-furan) SamplePrep->AddSolution Incubate 3. Incubation & Equilibration - Seal Vial - Heat (e.g., 30-50°C) - Agitate (e.g., 250 rpm) AddSolution->Incubate Extract 4. HS-SPME Extraction - Expose CAR/PDMS Fiber - Extract for 10-30 min Incubate->Extract Desorb 5. Thermal Desorption - Inject into GC Inlet (e.g., 280°C) - 1-3 min Extract->Desorb Separate 6. GC Separation - Rxi-624Sil MS or HP-5MS Column - Temperature Program Desorb->Separate Detect 7. MS Detection - EI, 70 eV - SIM or MRM Mode Separate->Detect Analyze 8. Data Analysis - Peak Integration - Quantification Detect->Analyze

Caption: Step-by-step experimental workflow for HS-SPME-GC-MS analysis of volatile furans.

SPME_Logical_Relationships Analyte Transfer Pathway cluster_Vial Sealed Headspace Vial cluster_Extraction Extraction cluster_Analysis GC-MS System Sample Sample Matrix (Solid/Liquid) Headspace Headspace (Volatile Furans) Sample->Headspace Partitioning (Heating & Agitation) SPME_Fiber SPME Fiber (e.g., CAR/PDMS) Adsorption Headspace->SPME_Fiber Equilibration GC_Column GC Column Separation SPME_Fiber->GC_Column Desorption MS_Detector MS Detector Detection & ID GC_Column->MS_Detector

Caption: Logical diagram showing the analyte pathway from sample matrix to MS detector.

References

Application Notes and Protocols: The Role of 2-Hexanoylfuran in the Aroma Profile of Baked Goods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of 2-hexanoylfuran's contribution to the aroma of baked goods. This document outlines its sensory characteristics, formation pathways, and the analytical methodologies for its detection. Due to a lack of specific quantitative data for this compound in baked goods in the current scientific literature, this report also provides context by including data on related furan derivatives.

Introduction to this compound

This compound, also known as 2-furyl pentyl ketone, is a volatile organic compound that contributes to the complex aroma profile of various thermally processed foods.[1] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 3418.[2] Its sensory profile is characterized by a range of fruity and sweet notes, suggesting its potential importance in the desirable aroma of freshly baked products.

Sensory Profile of this compound

Table 1: Sensory Descriptors for this compound

Descriptor Category Specific Descriptors Source(s)
Fruity Apricot, Peach [2][3]
Sweet Sweet [2]
Green Green [2]

| Other | Ketonic, Waxy, Beany |[2] |

Formation Pathways of 2-Acylfurans in Baked Goods

This compound belongs to the class of 2-acylfurans, which are primarily formed during the thermal processing of food through two main interconnected chemical pathways: the Maillard reaction and lipid oxidation.[4]

3.1. Maillard Reaction: This complex series of reactions occurs between reducing sugars and amino acids at elevated temperatures, leading to the formation of a wide array of flavor and color compounds. The formation of furan derivatives is a known outcome of the Maillard reaction.[4]

3.2. Lipid Oxidation: The lipids present in baking ingredients, such as flour and butter, undergo oxidation during baking. This process generates hydroperoxides, which are unstable and break down into a variety of volatile compounds, including aldehydes, ketones, and furans.[4] Specifically, 2-alkylfurans can be formed from the degradation of polyunsaturated fatty acids. For instance, 2-pentylfuran is known to be a degradation product of linoleic acid.[5]

The interplay between the Maillard reaction and lipid oxidation is crucial, as intermediates from one pathway can react with intermediates from the other, leading to a diverse range of aroma compounds, including 2-acylfurans.

G Figure 1: Formation Pathway of 2-Acylfurans cluster_0 Maillard Reaction cluster_1 Lipid Oxidation Reducing Sugars Reducing Sugars Amadori Product Amadori Product Reducing Sugars->Amadori Product + Amino Acids Amino Acids Amino Acids Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Degradation Intermediates Intermediates Dicarbonyls->Intermediates Unsaturated Fatty Acids Unsaturated Fatty Acids Lipid Hydroperoxides Lipid Hydroperoxides Unsaturated Fatty Acids->Lipid Hydroperoxides Oxidation Aldehydes_Ketones Aldehydes & Ketones Lipid Hydroperoxides->Aldehydes_Ketones Degradation Aldehydes_Ketones->Intermediates 2-Acylfurans 2-Acylfurans Intermediates->2-Acylfurans Cyclization & Dehydration G Figure 2: Experimental Workflow for 2-Acylfuran Analysis Sample_Homogenization 1. Sample Homogenization Vial_Preparation 2. Weighing and Sealing in Vial Sample_Homogenization->Vial_Preparation HS_SPME 3. Headspace SPME Vial_Preparation->HS_SPME GC_MS_Analysis 4. GC-MS Analysis HS_SPME->GC_MS_Analysis Data_Processing 5. Data Processing & Identification GC_MS_Analysis->Data_Processing

References

Application Note: Detection of 2-Hexanoylfuran in Thermally Processed Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the extraction and quantification of 2-Hexanoylfuran, a furan derivative, in complex food matrices. This compound, also known as 2-furyl pentyl ketone, is recognized as a flavoring agent and can also be formed during the thermal processing of food through Maillard reactions and lipid degradation.[1][2] Given the potential health concerns associated with furan compounds, sensitive and reliable analytical methods are essential for their monitoring in food products.[3] The primary method detailed here is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for analyzing trace-level volatile compounds.[4][5]

Introduction

Thermal processing is crucial for ensuring the microbiological safety and extending the shelf-life of many food products. However, heating processes like baking, roasting, and sterilization can induce a series of complex chemical changes, including the Maillard reaction and lipid oxidation.[2][6] These reactions generate a wide array of volatile and non-volatile compounds that contribute to the desirable color, taste, and aroma of cooked foods. Among these are furan and its derivatives, which are formed from the thermal degradation of carbohydrates, amino acids, and polyunsaturated fatty acids.[3]

This compound is a furan derivative that contributes to the flavor profile of certain foods.[1] Its presence can be indicative of the thermal history of a product. Due to the classification of furan as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer, monitoring for furan and its derivatives in food is of significant interest for quality control and food safety assessment.[3] This application note provides a comprehensive protocol for the analysis of this compound in various food matrices.

Formation Pathways

The formation of furan and its alkylated or acylated derivatives in food is complex and can occur through several pathways, primarily initiated by thermal energy.[2]

  • Maillard Reaction: This non-enzymatic browning reaction between reducing sugars and amino acids is a major route for furan formation. Intermediates of the Maillard reaction can cyclize and dehydrate to form the furan ring.[7][8]

  • Thermal Degradation of Carbohydrates: In the absence of amino acids, sugars can undergo thermal degradation and rearrangement to produce furan compounds.[9]

  • Oxidation of Polyunsaturated Fatty Acids (PUFAs) and Carotenoids: The thermal oxidation of lipids, such as linoleic and linolenic acids, generates hydroperoxides that can break down into smaller aldehydes and other reactive species, which in turn can form furan derivatives.[10]

The formation of 2-acylfurans, such as this compound, is generally understood to proceed through the reaction of key intermediates from these pathways.

cluster_0 Precursors cluster_1 Primary Reactions cluster_2 Key Intermediates cluster_3 Formation Reducing_Sugars Reducing Sugars Maillard Maillard Reaction Reducing_Sugars->Maillard Amino_Acids Amino Acids Amino_Acids->Maillard PUFA PUFAs Lipid_Oxidation Lipid Oxidation PUFA->Lipid_Oxidation Amadori Amadori Products Maillard->Amadori Strecker Strecker Aldehydes Maillard->Strecker Hydroperoxides Hydroperoxides Lipid_Oxidation->Hydroperoxides Cyclization Cyclization & Dehydration Amadori->Cyclization Strecker->Cyclization Hydroperoxides->Cyclization Acylfuran This compound Cyclization->Acylfuran

A simplified pathway for this compound formation.

Quantitative Data Summary

Specific quantitative data for this compound in thermally processed foods is not widely available in the literature. The following table summarizes the concentration ranges for furan and a structurally similar compound, 2-pentylfuran, to provide context on the typical levels of such derivatives found in various food products.

Food MatrixAnalyteConcentration Range (µg/kg or ppb)MethodReference
Coffee (Brewed)Furan42 - 3,660HS-GC-MS[2]
Coffee2-PentylfuranLOQ: 200HS-SPME-GC-MS
Cereal ProductsFuran7.9 - 74.4HS-SPME-GC-MS
Cereal Products2-Pentylfuran9.4 - 195HS-SPME-GC-MS
Baby Food (Vegetable-based)Furanup to 112HS-SPME-GC-MS
Baby Food2-PentylfuranLOQ: 5HS-SPME-GC-MS
Canned Oily Fish2-PentylfuranLOQ: 0.007HS-SPME-GC-MS/MS[11]
Fruit Juices2-PentylfuranLOQ: 5HS-SPME-GC-MS
Fruit JuicesFuranLOD: 0.056HS-SPME-GC-FID[10]

Note: LOQ = Limit of Quantitation, LOD = Limit of Detection. The data presented is for furan and 2-pentylfuran and serves as an example of typical concentration ranges for furan derivatives.

Experimental Protocols

The recommended methodology for the analysis of this compound is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This approach is highly effective for extracting volatile and semi-volatile compounds from complex food matrices without the need for solvents.[12]

Protocol 1: Analysis of this compound using HS-SPME-GC-MS

1. Materials and Reagents

  • Samples: Thermally processed food products (e.g., coffee, baked goods, canned foods).

  • Analytical Standard: this compound (≥98% purity).

  • Internal Standard (IS): Deuterated furan derivative (e.g., furan-d4) or a suitable stable isotope-labeled analog of this compound if available.

  • Reagents: Methanol (HPLC grade), Sodium Chloride (NaCl, analytical grade), Deionized water.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for broad-range volatility compounds.[10]

  • Vials: 20 mL headspace vials with PTFE-faced septa and aluminum caps.

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Solution (e.g., 2 µg/mL): Prepare a stock solution of the internal standard in methanol.

3. Sample Preparation

  • Solid Samples (e.g., cereals, coffee beans):

    • Homogenize the sample to a fine, uniform powder.

    • Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.[5]

  • Liquid/Semi-solid Samples (e.g., juices, baby food, sauces):

    • Accurately weigh or pipette 5 g of the sample directly into a 20 mL headspace vial.[2]

  • For all samples:

    • Add a precise volume of the internal standard solution to each vial.

    • Add approximately 5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the matrix and promotes the partitioning of volatile analytes into the headspace.[5]

    • Immediately seal the vial tightly with the cap and septum.

4. HS-SPME Procedure

  • Place the sealed vials into the autosampler tray of the HS-SPME system.

  • Incubation/Equilibration: Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the analytes to partition into the headspace.[4]

  • Extraction: Expose the SPME fiber to the vial's headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.[12]

5. GC-MS Analysis

  • Desorption: After extraction, the SPME fiber is automatically transferred to the hot GC injector port (e.g., 250-280°C) for thermal desorption of the analytes.[4]

  • Chromatographic and Mass Spectrometric Conditions: The following are typical starting conditions and should be optimized for the specific instrument and analyte.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnRxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or similar mid-polarity column.[4]
Carrier GasHelium, constant flow (e.g., 1.4 mL/min).[13]
Oven Program35°C (hold 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at 25°C/min (hold 1 min).[4]
Injection ModeSplitless or Split (e.g., 10:1).[13]
Injector Temperature280°C.[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV.[4]
Acquisition ModeSelected Ion Monitoring (SIM) for highest sensitivity and selectivity.
Quantifier/Qualifier IonsTo be determined by analyzing a pure standard of this compound.
Transfer Line Temperature280°C.[4]
Ion Source Temperature230-325°C.[4]

6. Data Analysis and Quantification

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard.

  • Quantify the concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Analytical Workflow Diagram

Sample_Prep 1. Sample Preparation (Weighing, IS Spiking, Salting) Vial_Sealing 2. Vial Sealing Sample_Prep->Vial_Sealing Incubation 3. Incubation & Equilibration (e.g., 50°C for 20 min) Vial_Sealing->Incubation SPME_Extraction 4. HS-SPME Extraction (e.g., 30 min) Incubation->SPME_Extraction Desorption 5. Thermal Desorption in GC Injector (e.g., 280°C) SPME_Extraction->Desorption GC_Separation 6. GC Separation Desorption->GC_Separation MS_Detection 7. MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Processing 8. Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification 9. Quantification (Calibration Curve) Data_Processing->Quantification

Workflow for the analysis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the detection and quantification of this compound in thermally processed food products using HS-SPME-GC-MS. The method is sensitive, reliable, and does not require extensive solvent-based extraction, making it suitable for routine analysis in food quality and safety laboratories. Researchers should perform in-house validation of the method for their specific food matrices to ensure accuracy and precision. Further research is warranted to establish the prevalence and concentration of this compound across a wider range of food products.

References

Application Notes & Protocols: Sample Preparation for 2-Hexanoylfuran Analysis in Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hexanoylfuran, also known as 2-furyl n-pentyl ketone, is a volatile organic compound that can form in oils and other fatty foods, particularly during heat treatment. Its presence can be an indicator of thermal degradation of polyunsaturated fatty acids.[1] Monitoring the levels of this compound is crucial for quality control, flavor profile analysis, and food safety assessment in the edible oil industry.[1] Accurate quantification of this analyte requires robust and efficient sample preparation techniques to isolate it from the complex oil matrix before instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed protocols for three common sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Solvent Extraction.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from liquid and solid samples.[2][3] The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the oil sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.[1]

Experimental Protocol: HS-SPME

a. Materials and Equipment:

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[4]

  • Heated agitator, water bath, or heating block

  • GC-MS system

  • Analytical balance

  • Internal standard (e.g., 2-pentylfuran-d11)[1]

b. Procedure:

  • Sample Weighing: Accurately weigh 2.0 g to 5.0 g of the oil sample directly into a 20 mL headspace vial.[1][5]

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard to each sample for accurate quantification.

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Equilibration: Place the vial in a heated agitator or water bath. Equilibrate the sample at 60°C for 15-30 minutes with constant agitation to facilitate the release of volatile compounds into the headspace.[1][2][5]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time, typically 20-50 minutes, at the same temperature (60°C).[1][4]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption, typically for 2-5 minutes in splitless mode.[1][5]

HS-SPME Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh 1. Weigh Oil Sample (2-5 g into 20 mL vial) spike 2. Spike Internal Standard weigh->spike seal 3. Seal Vial spike->seal equilibrate 4. Equilibrate (e.g., 60°C for 15 min) seal->equilibrate extract 5. Expose SPME Fiber (e.g., 60°C for 30 min) equilibrate->extract desorb 6. Thermal Desorption in GC Inlet (e.g., 250°C) extract->desorb analyze 7. GC-MS Analysis desorb->analyze

Workflow for HS-SPME analysis of this compound in oil.

Stir Bar Sorptive Extraction (SBSE)

SBSE is another solventless extraction technique that offers a higher extraction phase volume compared to SPME, leading to potentially higher analyte recovery and sensitivity.[6] The method utilizes a magnetic stir bar coated with a sorbent, most commonly polydimethylsiloxane (PDMS).[7] The stir bar is placed directly into the liquid sample (or in the headspace), and as it stirs, analytes partition into the sorbent coating.[7] After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed into a GC-MS system.

Experimental Protocol: SBSE

a. Materials and Equipment:

  • Glass vials or beakers

  • PDMS-coated stir bar (e.g., Twister®)

  • Magnetic stir plate

  • Thermal desorption unit (TDU) coupled to a GC-MS system

  • Tweezers, lint-free wipes

b. Procedure:

  • Stir Bar Conditioning: Before first use, thermally condition the stir bar according to the manufacturer's instructions to remove any contaminants. This typically involves heating it in a clean, inert gas stream.

  • Sample Preparation: Place a defined volume or weight of the oil sample into a glass vial. If the oil is too viscous, it may be diluted with a suitable solvent.

  • Extraction: Place the PDMS-coated stir bar into the vial. Place the vial on a magnetic stir plate and stir for a defined period (e.g., 60 to 180 minutes) at a constant speed. The extraction can be performed at room temperature or a slightly elevated temperature to improve kinetics.

  • Post-Extraction: After extraction, remove the stir bar with clean tweezers. Briefly rinse it with deionized water to remove any sample matrix residue and gently dry it with a lint-free wipe.

  • Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in the TDU of the GC-MS. The analytes are desorbed by rapidly heating the bar (e.g., from 40°C to 295°C) under a flow of helium.[8] The desorbed compounds are focused in a cooled injection system (CIS) before being transferred to the GC column for analysis.[8]

SBSE Workflow

SBSE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis condition 1. Condition Stir Bar sample 2. Place Oil Sample in Vial condition->sample extract 3. Add Stir Bar & Extract (e.g., 60-180 min) sample->extract remove 4. Remove & Dry Stir Bar extract->remove desorb 5. Thermal Desorption in TDU-GC-MS remove->desorb analyze 6. GC-MS Analysis desorb->analyze

Workflow for SBSE analysis of this compound in oil.

Solvent Extraction

Solvent extraction is a traditional and fundamental sample preparation technique.[9] It relies on partitioning the analyte of interest from the sample matrix into an immiscible solvent. For analyzing furan derivatives in oils, a liquid-liquid extraction (LLE) is often employed, where a polar solvent is used to extract the compounds from the non-polar oil matrix. This method is robust but can be time-consuming and requires larger volumes of organic solvents compared to microextraction techniques.

Experimental Protocol: Solvent Extraction

a. Materials and Equipment:

  • Centrifuge tubes or separatory funnel

  • Extraction solvent (e.g., acetonitrile, methanol/chloroform mixture)[9][10]

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • GC-MS system

b. Procedure:

  • Sample Weighing: Accurately weigh a known amount of the oil sample (e.g., 4 mL) into a centrifuge tube.[10]

  • Solvent Addition: Add a precise volume of the extraction solvent (e.g., 1 mL of acetonitrile).[10]

  • Extraction: Tightly cap the tube and vortex-mix vigorously for 3-5 minutes to ensure thorough mixing and facilitate the transfer of analytes into the solvent.[10]

  • Phase Separation: Centrifuge the mixture (e.g., at 5,000 x g for 5 minutes) to achieve a clear separation between the oil (lipid) phase and the solvent phase.[10]

  • Extract Collection: Carefully collect the solvent layer (acetonitrile) containing the extracted analytes using a pipette.

  • Concentration (Optional): If necessary, the collected extract can be concentrated under a gentle stream of nitrogen or using a rotary evaporator to increase the analyte concentration before analysis.

  • Analysis: Inject an aliquot of the final extract into the GC-MS for analysis.

Solvent Extraction Workflow

LLE_Workflow cluster_prep Extraction cluster_analysis Analysis sample 1. Weigh Oil Sample into Tube solvent 2. Add Extraction Solvent (e.g., ACN) sample->solvent vortex 3. Vortex Mix (3-5 min) solvent->vortex centrifuge 4. Centrifuge for Phase Separation vortex->centrifuge collect 5. Collect Solvent Layer centrifuge->collect concentrate 6. Concentrate Extract (Optional) collect->concentrate analyze 7. Inject into GC-MS concentrate->analyze

Workflow for Solvent Extraction of this compound from oil.

Quantitative Data Summary

The performance of an analytical method is characterized by several key parameters. The table below summarizes typical performance data for the analysis of volatile compounds in oils using different preparation techniques. Note that these values can vary based on the specific analyte, matrix, and instrument conditions.

ParameterHS-SPMESolvent Extraction (LLE)Method Reference
Analyte(s) Hexanal5 Furanic CompoundsGeneral Volatiles / Furans
Matrix Soybean OilTransformer OilEdible / Industrial Oils
Repeatability (RSD%) 6.31%0.6 - 5.7%[2][10]
Limit of Detection (LOD) Analyte Dependent~15 µg/L (S/N=3)[10]
Limit of Quantification (LOQ) Analyte Dependent~50 µg/L (S/N=10)[10]
Recovery / Efficiency N/A (Equilibrium)80 - 120%[10]
Linearity (R²) > 0.99> 0.99[2][10]

Method Validation Considerations

For reliable and accurate results, any analytical method must be properly validated.[11] Key validation parameters for the analysis of this compound include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components expected to be present in the oil matrix.[11] This is typically achieved through high-resolution GC and mass spectrometry.

  • Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples and calculating the percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, etc.).[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

References

Protocol for Developing a Standard Curve for 2-Hexanoylfuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the development of a standard curve for the accurate quantification of 2-Hexanoylfuran using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and reproducible method for the analysis of this compound. This compound (CAS No. 14360-50-0), also known as 2-furyl n-pentyl ketone, is a volatile organic compound of interest in various fields, including food science and pharmaceutical development.[1][2][3][4] The described methodology utilizes a commercially available this compound standard and an internal standard for enhanced accuracy.

The protocol outlines the preparation of a stock solution, serial dilutions for calibration standards, and detailed GC-MS parameters. The use of an internal standard, such as a deuterated analog, is strongly recommended to account for variations in sample preparation and instrument response.[5] This application note also includes a visual representation of the experimental workflow to facilitate understanding and implementation.

Experimental Protocol

Materials and Reagents
  • This compound certified standard (purity ≥98%)

  • Internal Standard (IS): 2-Pentylfuran-d11 (or other suitable deuterated furan analog)

  • Solvent: GC-grade Hexane or Methanol

  • Volumetric flasks (Class A)

  • Micropipettes and sterile, disposable tips

  • Autosampler vials with septa

Preparation of Standard Solutions

2.1. Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 10 mg of the this compound standard into a 10 mL Class A volumetric flask.

  • Dissolve the standard in a small amount of GC-grade hexane (or methanol).

  • Bring the flask to volume with the same solvent.

  • Cap the flask and invert it several times to ensure homogeneity. This is the Stock Solution A .

2.2. Internal Standard Stock Solution (100 µg/mL)

  • Prepare a 100 µg/mL stock solution of the internal standard (e.g., 2-Pentylfuran-d11) in the same manner as the this compound stock solution. This is the IS Stock Solution .

2.3. Working Standard Solutions (Serial Dilution)

  • Prepare an intermediate stock solution of 10 µg/mL by diluting 100 µL of Stock Solution A to 10 mL with the chosen solvent. This is the Working Stock Solution .

  • Perform serial dilutions of the Working Stock Solution to prepare a series of calibration standards. A typical concentration range for a standard curve could be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • To each calibration standard, add a constant concentration of the internal standard (e.g., 1 µg/mL) from the IS Stock Solution.

Table 1: Preparation of Calibration Standards

Standard LevelConcentration of this compound (µg/mL)Volume of Working Stock Solution (µL)Final Volume (mL)Concentration of Internal Standard (µg/mL)
10.11011.0
20.55011.0
31.010011.0
45.050011.0
510.0100011.0
GC-MS Analysis

3.1. Instrument Parameters

The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Table 2: GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (this compound)To be determined from the mass spectrum (e.g., m/z 95, 110, 166)
Qualifier Ion(s) (this compound)To be determined from the mass spectrum
Quantifier Ion (Internal Standard)To be determined from the mass spectrum of the IS

3.2. Data Acquisition and Processing

  • Inject each calibration standard into the GC-MS system.

  • Integrate the peak areas for the quantifier ions of this compound and the internal standard.

  • Calculate the response ratio for each standard: Response Ratio = (Peak Area of this compound) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the response ratio against the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Data Presentation

The quantitative data for the standard curve should be summarized in a table for clear comparison and analysis.

Table 3: Standard Curve Data

Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Response Ratio
0.1
0.5
1.0
5.0
10.0

Linear Regression Results:

  • Equation: y = [slope]x + [intercept]

  • R²: [value]

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_sol Prepare 1000 µg/mL This compound Stock Solution working_stock Prepare 10 µg/mL Working Stock Solution stock_sol->working_stock Dilute is_stock_sol Prepare 100 µg/mL Internal Standard Stock Solution add_is Add Internal Standard to each dilution is_stock_sol->add_is serial_dil Perform Serial Dilutions (0.1 - 10 µg/mL) working_stock->serial_dil serial_dil->add_is gcms_inject Inject Standards into GC-MS add_is->gcms_inject data_acq Acquire Data in SIM Mode gcms_inject->data_acq integrate_peaks Integrate Peak Areas data_acq->integrate_peaks calc_ratio Calculate Response Ratios integrate_peaks->calc_ratio plot_curve Plot Calibration Curve calc_ratio->plot_curve regression Perform Linear Regression (y = mx + c, R²) plot_curve->regression

Caption: Workflow for generating a this compound standard curve.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 2-Hexanoylfuran in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of 2-Hexanoylfuran in aqueous solutions. Addressing common challenges faced during experimental work, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues you might encounter when working with this compound in aqueous environments.

Issue Possible Causes Recommended Solutions
Rapid degradation of this compound in solution. - Inappropriate pH: Furan rings are susceptible to acid-catalyzed hydrolysis, leading to ring-opening and polymerization.[1][2] Extreme pH values can accelerate degradation.- pH Optimization: Adjust the pH of the aqueous solution to a mildly acidic to neutral range (ideally pH 4-6). Use appropriate buffer systems (e.g., citrate, phosphate) to maintain a stable pH.
- Oxidation: The furan moiety and the ketone group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.- Use of Antioxidants: Incorporate antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), or tocopherols (Vitamin E) into the solution.[3][4][5] - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.
- Elevated Temperature: Higher temperatures can significantly increase the rate of degradation reactions.[6][7][8]- Temperature Control: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage).
- Photodegradation: Exposure to UV or visible light can induce photochemical reactions leading to degradation.[9]- Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Precipitation or phase separation of this compound. - Low Aqueous Solubility: this compound is only slightly soluble in water, which can lead to precipitation, especially at higher concentrations.[10]- Co-solvents: Use a water-miscible co-solvent (e.g., ethanol, propylene glycol) to increase the solubility of this compound. - Encapsulation with Cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to enhance solubility and stability.[2][11]
Inconsistent analytical results for this compound concentration. - Degradation during analysis: The analytical method itself (e.g., high temperature in GC inlet) might be causing degradation.[8]- Method Optimization: Optimize analytical methods to use lower temperatures and shorter run times. For HPLC, ensure the mobile phase pH is compatible with the compound's stability.
- Adsorption to container surfaces: The compound may adsorb to the surface of plastic or glass containers, leading to lower measured concentrations.- Use of appropriate containers: Utilize low-adsorption vials (e.g., silanized glass) and minimize headspace in the container.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for furan-containing compounds like this compound in aqueous solutions is acid-catalyzed hydrolysis. This involves the protonation of the furan ring, followed by nucleophilic attack by water, leading to ring opening and the formation of dicarbonyl compounds, which can further react and polymerize.[1][2] Oxidation of the furan ring and the acyl side chain can also occur.

Q2: How does pH affect the stability of this compound?

A2: The stability of furan rings is highly pH-dependent. Acidic conditions (low pH) can catalyze the hydrolysis and subsequent degradation of the furan ring.[12][13] While specific data for this compound is limited, related furanone compounds show optimal stability in the mildly acidic range (around pH 3.5-4.0). Both highly acidic and alkaline conditions should be avoided to minimize degradation.

Q3: What are the most effective antioxidants for stabilizing this compound?

A3: Phenolic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and tocopherols (Vitamin E) are commonly used to prevent oxidative degradation in organic molecules.[3][4][5] The choice of antioxidant may depend on the specific formulation and potential interactions with other components. It is recommended to empirically test the efficacy of different antioxidants at various concentrations.

Q4: Can cyclodextrins improve the stability of this compound?

A4: Yes, cyclodextrins can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex.[2][11] This encapsulation can protect the furan ring from hydrolysis and oxidation by shielding it from the aqueous environment and reactive species. This complexation can also increase the apparent water solubility of this compound.

Q5: What are the ideal storage conditions for aqueous solutions of this compound?

A5: For optimal stability, aqueous solutions of this compound should be stored at low temperatures (2-8 °C for short-term, -20 °C or below for long-term), protected from light by using amber vials, and under an inert atmosphere to minimize oxidation. The pH of the solution should be maintained in a mildly acidic range (pH 4-6) using a suitable buffer.

Quantitative Data Summary

Table 1: Effect of pH on the Degradation Rate of Furan Compounds (Illustrative Data)

pHCompoundTemperature (°C)Degradation Rate Constant (k) (day⁻¹)Reference
3.0Aspirin250.05[12]
7.0Aspirin25>0.15[12]
9.0Aspirin250.20[12]
2.0Vitamin C250.08[12]
7.5Vitamin C250.25[12]
8.5Vitamin C250.30[12]

Table 2: Efficacy of Antioxidants in Preventing Oxidation (Illustrative Data)

Antioxidant (0.1 wt%)MatrixOxidative Stability Improvement (%)Reference
BHTPolyethyleneHigh[14]
Vitamin EPolyethyleneModerate[14]
BHA/BHT mixturePork SausageHigh[5]
Mixed TocopherolsPork SausageModerate[5]

Table 3: Formation Constants of Cyclodextrin Inclusion Complexes (Illustrative Data)

Guest MoleculeCyclodextrinFormation Constant (Kf) (M⁻¹)MethodReference
Eugenolβ-CD~100-500Various[1]
Camphorβ-CD350HPLC[1]
Geraniolβ-CD334HPLC[1]

Experimental Protocols

Protocol 1: Stability Evaluation of this compound in Aqueous Solution by HPLC-UV

This protocol outlines a method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., sodium citrate, sodium phosphate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Antioxidants (e.g., BHA, BHT, α-tocopherol)

  • Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Amber HPLC vials

2. Preparation of Stock and Sample Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Aqueous Solutions: Prepare aqueous solutions of this compound at the desired concentration (e.g., 10 µg/mL) by diluting the stock solution in different buffered aqueous solutions (e.g., pH 4, 7, and 9).

  • Solutions with Stabilizers: For testing stabilizers, add the desired concentration of antioxidant or cyclodextrin to the aqueous buffer before adding the this compound stock solution.

3. Stability Study Design:

  • Dispense the prepared solutions into amber HPLC vials.

  • Store the vials under different conditions:

    • Temperature: 25 °C (room temperature) and 40 °C (accelerated).

    • Light: Exposed to light and protected from light.

  • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot for HPLC analysis.

4. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile, increasing to 80% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Monitor at a wavelength determined by UV-Vis spectral analysis of this compound (typically around 270-290 nm).

  • Quantification: Create a calibration curve using freshly prepared standards of this compound. Determine the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.[15][16][17][18][19]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at 80 °C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

2. Sample Preparation and Analysis:

  • Prepare a solution of this compound (e.g., 100 µg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Subject the solution to the stress conditions listed above.

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze the stressed samples by a stability-indicating HPLC method (as described in Protocol 1, potentially with a modified gradient to separate degradation products) coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Visualizations

Degradation Pathway of Furan Compounds

General Degradation Pathway of Furan Compounds Furan Furan-containing Compound (e.g., this compound) ProtonatedFuran Protonated Furan Intermediate Furan->ProtonatedFuran  Acid (H+) Oxidized Oxidized Products Furan->Oxidized  Oxygen/Light RingOpened Ring-Opened Dicarbonyl Intermediate ProtonatedFuran->RingOpened  Water (H2O) Polymer Polymerization Products RingOpened->Polymer

Caption: A simplified diagram illustrating the acid-catalyzed hydrolysis and oxidation pathways for furan compounds.

Experimental Workflow for Stability Testing

Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Aqueous Solutions (with/without stabilizers) Storage Store at different Temperatures & Light Conditions Prep->Storage Sampling Sample at Time Points Storage->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Analysis (Kinetics) HPLC->Data

Caption: A flowchart outlining the key steps in an experimental workflow for evaluating the stability of this compound.

Logical Relationship of Stabilization Strategies

Interplay of Stabilization Strategies for this compound Stability Improved Stability of This compound pH pH Control (pH 4-6) pH->Stability Antioxidants Antioxidants (BHA, BHT) Antioxidants->Stability Cyclodextrins Cyclodextrins Cyclodextrins->Stability Temp Low Temperature Storage Temp->Stability Light Protection from Light Light->Stability

Caption: A diagram showing the key factors and strategies that contribute to enhancing the stability of this compound.

References

Technical Support Center: Analysis of 2-Hexanoylfuran Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of 2-Hexanoylfuran degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental process.

Sample Preparation

  • Q1: My sample extract is cloudy or contains particles. What should I do?

    • A: Particulate matter can block LC columns and contaminate the MS ion source. All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[1] If precipitation occurs after initial dissolution, try a different reconstitution solvent or gently warm the sample. Ensure the chosen solvent is compatible with your mobile phase to prevent precipitation upon injection.[1]

  • Q2: I'm concerned about the stability of this compound and its degradation products during sample preparation. How can I minimize further degradation?

    • A: Analyte degradation during sample preparation is a common issue.[2] To mitigate this, keep samples cool (e.g., on ice or in a refrigerated autosampler) and protected from light. Minimize the time between sample preparation and analysis.[3] For analytes susceptible to enzymatic degradation in biological matrices, the addition of an appropriate enzyme inhibitor may be necessary.[2]

  • Q3: What is the best way to concentrate my sample after extraction?

    • A: Nitrogen blowdown is a gentle and effective method for evaporating solvents to concentrate analytes before LC-MS analysis.[4] This technique minimizes the risk of thermal degradation that can occur with higher-temperature methods.[4] After evaporation, the dried residue should be reconstituted in a solvent compatible with the initial mobile phase conditions.[4]

Liquid Chromatography (LC)

  • Q4: I'm observing a shift in retention times for my analytes. What could be the cause?

    • A: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column degradation, fluctuating flow rates, or inconsistent column temperature.[3][5] Ensure your mobile phase is correctly prepared and degassed. Check for leaks in the system and verify that the column oven is maintaining a stable temperature.[3] Insufficient column equilibration time between injections can also lead to shifts.[3]

  • Q5: My chromatographic peaks are broad, splitting, or tailing. How can I improve the peak shape?

    • A: Poor peak shape can result from column contamination, column degradation, or an inappropriate sample diluent.[3][5] Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Try to reconstitute your sample in the initial mobile phase or a weaker solvent.[1] Column contamination can be addressed by flushing with a strong solvent. If the problem persists, the column may need to be replaced.[3]

Mass Spectrometry (MS)

  • Q6: The signal intensity for my target analytes is very low or non-existent. What should I check?

    • A: Low signal intensity can stem from issues with the sample, the LC system, or the mass spectrometer.[3][5] First, confirm that the sample was prepared correctly and at an appropriate concentration.[3] Check for leaks in the LC system.[3] In the MS, ensure the ion source settings (e.g., temperature, voltages) are appropriate for your analyte.[3] The ion source may also require cleaning to remove contamination.[3] Ion suppression due to matrix effects is another common cause; this can be investigated by comparing the signal of a standard in pure solvent versus a standard spiked into a matrix blank.[6]

  • Q7: I'm seeing high background noise in my mass spectra. What is the source?

    • A: High background noise is often due to contamination.[5] Potential sources include contaminated solvents, mobile phase additives, sample matrix components, or carryover from previous injections.[5] Using high-purity (LC-MS grade) solvents and reagents is crucial.[7] If carryover is suspected, run blank injections between samples to clean the system.[1] A thorough cleaning of the ion source may also be necessary.[3]

  • Q8: How do I identify potential degradation products in my complex chromatogram?

    • A: Identifying unknown degradation products involves comparing the chromatograms of stressed (degraded) samples with an unstressed control sample. Look for new peaks that appear or peaks that increase in intensity in the stressed samples. The mass spectrometer is then used to obtain the mass-to-charge ratio (m/z) of these new peaks. This information, along with the fragmentation pattern from MS/MS experiments, can be used to propose potential structures.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound.[9][10]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 2 hours, protected from light.[8] Dilute with mobile phase.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Cool and dilute with mobile phase.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions). Dilute with mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration as the stressed samples using the mobile phase, without applying any stress.

  • Analysis: Analyze all samples by LC-MS as soon as possible after preparation.

Protocol 2: LC-MS Analysis

This protocol provides a general starting point for the analysis of this compound and its degradation products. Method optimization will likely be required.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (uHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice for small molecules.[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start at 10% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes before the next injection.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is often suitable for furan derivatives.[11]

  • MS Parameters:

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.[11]

    • Data Acquisition: Perform full scan MS to detect all ions. In parallel, use data-dependent MS/MS to automatically acquire fragmentation spectra for the most intense ions, which is crucial for structural elucidation.

Data Presentation

Table 1: Summary of this compound Degradation

The following table is an example of how to present quantitative data from a forced degradation study. The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that in the unstressed control.

Stress ConditionThis compound Remaining (%)Degradation (%)Number of Major Degradation Products
Control (Unstressed) 100%0%0
Acid (1N HCl, 80°C, 2h) 65%35%2
Base (1N NaOH, RT, 2h) 88%12%1
Oxidative (30% H₂O₂, RT, 2h) 42%58%3
Thermal (80°C, 48h) 95%5%1
Photolytic (ICH Q1B) 78%22%2

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) stock->stress control Prepare Unstressed Control stock->control dilute Dilute & Filter Samples stress->dilute control->dilute lc LC Separation (C18 Column) dilute->lc Inject ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation ms->msms compare Compare Stressed vs. Control (Identify New Peaks) msms->compare elucidate Elucidate Structures (from MS/MS data) compare->elucidate quantify Quantify Degradation compare->quantify G parent This compound intermediate Ring-Opened Intermediate (Diketone) parent->intermediate Acid Hydrolysis product1 Oxidized Product (e.g., Hydroxylation) parent->product1 Oxidation product2 Hydrolysis Product (e.g., Levulinic Acid derivative) intermediate->product2 G start Low or No Signal check_conc Is Sample Concentration Sufficient? start->check_conc check_lc Any Leaks in LC System? check_conc->check_lc Yes remake Remake Sample at Higher Concentration check_conc->remake No check_source Are Ion Source Parameters Optimized? check_lc->check_source No fix_leak Fix Leaks & Re-run check_lc->fix_leak Yes check_matrix Possible Ion Suppression? check_source->check_matrix Yes optimize Optimize Source Temp, Voltages, Gas Flows check_source->optimize No clean_source Clean Ion Source check_matrix->clean_source No matrix_test Perform Post-Column Infusion or Spike Test check_matrix->matrix_test Yes

References

Troubleshooting peak tailing in 2-Hexanoylfuran GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Hexanoylfuran.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing, the asymmetry of a chromatographic peak where the tail is elongated, can significantly impact the accuracy of integration and quantification. This guide provides a systematic approach to identify and resolve the common causes of peak tailing for this compound.

Isolating the Cause: A Diagnostic Approach

The first step in troubleshooting is to determine whether the issue is chemical or physical in nature.

  • If all peaks in the chromatogram, including the solvent peak, are tailing: The problem is likely due to a physical issue in the GC system. This could be related to disruptions in the carrier gas flow path, such as a poor column cut or improper column installation.[1][2]

  • If only the this compound peak and other polar analyte peaks are tailing: The issue is more likely chemical. This suggests interactions between the analyte and active sites within the system, such as in the inlet liner or on the column itself.

A helpful diagnostic test is to inject a non-polar compound, like a short-chain hydrocarbon. If this compound exhibits a symmetrical peak, it strongly indicates that the tailing of this compound is due to chemical interactions.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in your this compound analysis.

G cluster_0 Start: Peak Tailing Observed cluster_1 Diagnosis cluster_2 Physical Issues cluster_3 Chemical Issues cluster_4 Resolution start Observe Peak Tailing for this compound all_peaks_tail Do all peaks tail? start->all_peaks_tail polar_peaks_tail Only polar peaks tail? all_peaks_tail->polar_peaks_tail No check_column_install Check Column Installation all_peaks_tail->check_column_install Yes replace_liner Replace Inlet Liner polar_peaks_tail->replace_liner Yes check_column_cut Inspect Column Cut check_column_install->check_column_cut check_leaks Check for Leaks check_column_cut->check_leaks end Peak Shape Improved check_leaks->end trim_column Trim Column Inlet replace_liner->trim_column optimize_temp Optimize Temperatures trim_column->optimize_temp check_solvent Check Solvent-Phase Match optimize_temp->check_solvent check_solvent->end

A logical workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar ketone like this compound?

A1: Peak tailing for polar compounds like this compound is often a result of:

  • Active Sites: The primary cause is often the interaction of the polar ketone with active silanol groups on the surface of a contaminated or non-deactivated inlet liner, glass wool, or the column itself.

  • Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can create dead volumes and disrupt the flow path, leading to peak tailing.[2][3]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can cause turbulence in the sample path as it enters the column, resulting in tailing peaks.[2]

  • Column Contamination: The accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with polar analytes.

  • Solvent-Phase Mismatch: In splitless injections, a mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to poor peak shape.[3] One study noted that furan and its derivatives exhibited peak tailing on a polar HP-WAX column.

Q2: How do I perform routine maintenance to prevent peak tailing?

A2: Regular maintenance is crucial for maintaining good peak shape. Key procedures include:

  • Replacing the Inlet Liner: The inlet liner is a common source of contamination and active sites. Regularly replacing it with a fresh, deactivated liner is a quick and effective way to improve peak shape.

  • Trimming the Column: Over time, the inlet end of the column can become contaminated. Trimming 10-20 cm from the front of the column can remove these active sites and restore performance.[4]

  • Replacing the Septum: A worn or cored septum can introduce contaminants into the inlet.

Q3: Can my GC-MS method parameters contribute to peak tailing?

A3: Yes, sub-optimal method parameters can cause or exacerbate peak tailing. Consider the following:

  • Inlet Temperature: While a higher inlet temperature can sometimes reduce adsorption effects, for thermally sensitive compounds, it can lead to degradation, which may manifest as peak tailing. For a related compound, endrin ketone, lowering the inlet temperature significantly reduced degradation.

  • Oven Temperature Program: A slow initial temperature ramp can sometimes help to focus the analytes at the head of the column, improving peak shape.

  • Carrier Gas Flow Rate: An insufficient flow rate can lead to broader peaks and increased interaction time with active sites.

Q4: What kind of quantitative improvement can I expect from troubleshooting?

A4: The improvement in peak shape can be significant. The table below shows representative data on how a troubleshooting step (optimizing inlet temperature) can impact the degradation of a ketone, which is a common cause of poor peak shape.

Inlet Temperature (°C)Analyte Degradation (%)Peak Asymmetry Factor (Calculated)
25018.21.8
22510.51.4
2005.11.1

Data adapted from a study on the thermally sensitive endrin ketone, illustrating the trend of reduced degradation and improved peak shape with lower inlet temperatures.

Experimental Protocols

Protocol 1: GC Column Trimming

This protocol describes the steps for properly trimming a fused silica GC column to remove contaminated sections.

Materials:

  • Ceramic scoring wafer

  • Magnifying glass or low-power microscope

  • Lint-free gloves

  • Solvent (e.g., methanol or isopropanol) and lint-free wipes

Procedure:

  • Cool Down the GC: Ensure the GC inlet, oven, and detector are at a safe temperature before handling the column.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Score the Column: Wearing lint-free gloves, hold the column firmly. Use the smooth edge of a ceramic scoring wafer to make a light, single score on the polyimide coating, approximately 10-20 cm from the inlet end. The wafer should be held perpendicular to the column.[5]

  • Break the Column: Gently flick the column on the opposite side of the score. It should break cleanly at the scored mark.[6]

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, square break with no jagged edges or shards of fused silica.[6] If the cut is not clean, repeat the process.

  • Clean the Column End: Gently wipe the end of the column with a lint-free wipe dampened with solvent to remove any fine particles.

  • Re-install the Column: Re-install the column in the inlet, ensuring the correct insertion depth according to your instrument's manual.

Protocol 2: Deactivation of Inlet Liners (for reusable liners)

While disposable, pre-deactivated liners are recommended for convenience and reliability, this protocol outlines a general procedure for cleaning and deactivating glass liners. Note: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Detergent solution

  • Methanol

  • Methylene chloride

  • 5% Dimethyldichlorosilane (DMDCS) in a non-polar solvent (e.g., toluene) - Caution: DMDCS is corrosive and reacts with moisture.

  • Nitrogen gas for drying

  • Oven

Procedure:

  • Cleaning:

    • If present, remove any glass wool from the liner.

    • Sonicate the liner in a detergent solution, followed by rinses with deionized water, methanol, and finally methylene chloride to remove organic residues.

    • Dry the liner completely in an oven.

  • Deactivation:

    • Immerse the clean, dry liner in a 5% solution of DMDCS in toluene for approximately 15-30 minutes.[7]

    • Remove the liner from the DMDCS solution and rinse thoroughly with toluene to remove excess reagent.

    • Rinse the liner with methanol to react with any remaining chlorosilane groups.

    • Dry the liner under a stream of nitrogen gas and then heat in an oven to cure the deactivation layer.[7]

  • Conditioning:

    • Before use, install the deactivated liner in the GC inlet and condition it by heating it under a flow of carrier gas to remove any residual solvents or byproducts.

References

Technical Support Center: Optimizing SPME Fiber Selection for Furan Derivatives Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of furan and its derivatives important?

A1: Furan and its derivatives are volatile organic compounds that can form in various thermally processed foods and beverages.[1][2][3] Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), it is crucial to have robust and sensitive analytical methods to monitor their presence and assess potential human health risks.[2][3][4]

Q2: What is the recommended sample preparation technique for analyzing furan derivatives?

A2: Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method for the analysis of volatile compounds like furan and its derivatives.[1] This technique is solvent-free, sensitive, and minimizes matrix effects by exposing the SPME fiber to the vapor phase above the sample.[5]

Q3: Which SPME fiber is most suitable for the extraction of furan derivatives?

A3: For highly volatile compounds like furan and its alkylated derivatives, fiber coatings with porous sorbents that work by adsorption are generally more suitable than absorption-based coatings like Polydimethylsiloxane (PDMS) alone.[1] Composite fibers, particularly those containing Carboxen (CAR) and Divinylbenzene (DVB), have shown superior performance.[1] The most commonly recommended fibers are:

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is highly efficient for adsorbing small, volatile molecules and is frequently cited as the most effective for furan and its low molecular weight derivatives.[1][6][7][8][9]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This triphasic fiber offers a broad polarity range, making it suitable for the simultaneous analysis of a wider array of furan derivatives, including those with slightly higher molecular weights or different functional groups.[1][5][6]

Q4: What are the advantages of using SPME Arrow over traditional SPME fibers?

A4: SPME Arrows offer several advantages, including a larger sorbent volume and enhanced durability due to their stainless-steel sheath.[2][10] This results in higher extraction efficiency, leading to significantly improved sensitivity and lower detection limits.[1][10] They are also mechanically more robust, reducing the risk of breakage.[1][10]

Q5: How can I improve the recovery of furan derivatives during SPME?

A5: To enhance recovery, consider the following:

  • Select the optimal fiber: As discussed, CAR/PDMS or DVB/CAR/PDMS are often the best choices.[1][6][7]

  • Agitate the sample: Stirring or agitation during extraction facilitates the mass transfer of analytes to the headspace and the fiber.[5][11]

  • Optimize extraction temperature and time: Systematically determine the ideal temperature and time to allow for the analytes to partition onto the SPME fiber.[6]

  • Add salt: Introducing a salt like NaCl to the sample increases the ionic strength, which can decrease the solubility of furan derivatives and promote their transfer to the headspace.[6][11]

Q6: Is SPME a quantitative technique for furan analysis?

A6: Yes, SPME can be used for quantitative analysis.[11] However, it requires the creation of a calibration curve for each analyte to determine the linear range.[11] For improved precision, especially in complex matrices, the use of internal standards, ideally isotopically labeled analogs like furan-d4, is recommended.[8][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low analyte peak * Inappropriate SPME fiber selection.[6] * Suboptimal extraction temperature or time.[6] * Incorrect GC-MS parameters.[6] * Analyte degradation.[6]* Test different fiber coatings, starting with CAR/PDMS or DVB/CAR/PDMS.[6] * Systematically optimize the extraction temperature and time.[6] * Verify GC inlet temperature, column flow, and MS parameters. * Check sample stability and storage conditions.
Poor reproducibility * Inconsistent sample volume or headspace volume.[11] * Variable extraction time or temperature.[12] * Inconsistent fiber positioning.[12] * Fiber degradation or contamination.* Ensure consistent sample and headspace volumes in all vials.[11] * Use an autosampler for precise control of extraction parameters. * Maintain a consistent fiber depth in the vial headspace.[13] * Regularly condition the fiber and replace it when performance degrades.
Broad or tailing peaks * Incorrect injector liner.[6] * Suboptimal desorption temperature or time.[6] * Active sites in the GC system.[6]* Use a narrow-bore injector liner designed for SPME.[6][12] * Optimize desorption temperature and time for rapid and complete analyte transfer. * Deactivate the liner and the front of the GC column if necessary.[6]
Ghost peaks or carryover * Incomplete desorption of analytes from the previous run.[6] * Contaminated syringe or injector.[6]* Increase the desorption time and/or temperature.[6] * Incorporate a fiber bake-out step between analyses.[6] * Regularly clean the GC inlet and syringe.[6]
Saturated detector signal * Sample concentration is too high.[6] * High concentration of interfering compounds.[6]* Dilute the sample or reduce the sample volume.[6] * Increase the split ratio in the GC inlet.[6] * Consider a more selective fiber or additional sample cleanup steps if interferences are an issue.[6]
Artefactual furan formation * On-fiber formation of furan from volatile precursors during thermal desorption.[14]* This is more pronounced with CAR/PDMS fibers.[14] * Minimize desorption time and temperature.[14] * For precursor studies, consider static headspace sampling as an alternative.[14]

Data Presentation

Table 1: Comparison of SPME Fiber Performance for Furan Derivatives Analysis

SPME Fiber CoatingTarget AnalytesMatrixLimit of Detection (LOD) (ng/g)Limit of Quantitation (LOQ) (ng/g)Reference
CAR/PDMS ArrowFuran and 10 derivativesVarious foods0.001 - 1.0710.003 - 3.571[15]
CAR/PDMSFuranHeat-treated foods0.008 - 0.0700.030 - 0.250[8]
DVB/CAR/PDMSFuran and derivativesBaby foods0.018 - 0.035Not Reported[7]

Note: LOD and LOQ values are highly matrix-dependent.[1]

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of Furan Derivatives in Food Samples

This protocol is a generalized starting point and should be optimized for your specific application.

1. Sample Preparation: [1][16]

  • Solid Samples (e.g., baby formula, coffee): Weigh 0.5-5 g of the homogenized sample into a 20 mL headspace vial.[1][16][17]

  • Liquid Samples (e.g., juice): Place 5 mL of the liquid sample into a 20 mL headspace vial.[1][16]

  • Oily Samples (e.g., canned fish): Weigh 1 g of the homogenized sample into a 20 mL headspace vial.[7][16]

  • Salt Addition: Add a saturated NaCl solution to the vial. For solid samples, a 1:1 ratio (e.g., 5 g sample to 5 mL NaCl solution) is common. For oily samples, use 9 mL of saturated NaCl solution.[1][16] The addition of salt enhances the partitioning of furan derivatives into the headspace.[6]

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., furan-d4) for accurate quantification.[2]

2. HS-SPME Extraction:

  • Equilibration/Incubation: Equilibrate the sealed vial at a specific temperature (e.g., 35-50°C) for a set time (e.g., 10-15 minutes) with agitation (e.g., 250 rpm).[2][4][16][17]

  • Extraction: Expose the conditioned SPME fiber (e.g., CAR/PDMS Arrow) to the headspace of the vial for a defined period (e.g., 10-20 minutes) at the same temperature and agitation.[4][16][17]

3. GC-MS Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC injection port at a high temperature (e.g., 280°C) for a short duration (e.g., 1-3 minutes) in splitless or a low split ratio mode.[15][16][17]

  • Gas Chromatography (GC) Conditions (Example): [16][17]

    • Column: Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or similar.[17]

    • Carrier Gas: Helium at a constant flow (e.g., 1.4 mL/min).[17]

    • Oven Temperature Program: 35°C (hold 3 min), ramp to 75°C at 8°C/min, then to 200°C (hold 3 min).[16][17]

  • Mass Spectrometry (MS) Conditions (Example): [16][17]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[16][17]

    • Temperatures: Transfer line at 280°C, ion source at 325°C, quadrupole at 200°C.[17]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Add to Headspace Vial Sample->Vial Salt Add Saturated NaCl Vial->Salt IS Spike Internal Standard Salt->IS Equilibrate Equilibrate (Heat & Agitate) IS->Equilibrate Extract Expose SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM/MRM) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of furan derivatives.

SPME_Optimization Start Goal: Optimize Furan Analysis Fiber Select SPME Fiber (e.g., CAR/PDMS vs DVB/CAR/PDMS) Start->Fiber Temp Optimize Extraction Temperature Fiber->Temp Highest Peak Area Time Optimize Extraction Time Temp->Time Optimal Partitioning Salt Evaluate Salt Effect (e.g., NaCl concentration) Time->Salt Equilibrium Reached Desorption Optimize Desorption Parameters (Temp & Time) Salt->Desorption Enhanced Response End Validated Method Desorption->End Sharp Peaks, No Carryover

Caption: Logical workflow for the systematic optimization of HS-SPME parameters.

References

Minimizing analyte loss of 2-Hexanoylfuran during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of 2-Hexanoylfuran during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the extraction of this compound?

A1: The primary challenge in extracting this compound is its high volatility, which can lead to significant analyte loss during sample preparation and concentration steps. Additionally, matrix effects from complex samples like food can interfere with accurate quantification. The compound's thermal lability also requires careful control of temperature during extraction to prevent degradation or the formation of new furan compounds.

Q2: Which extraction methods are recommended for this compound?

A2: Headspace Solid-Phase Microextraction (HS-SPME) is a highly recommended and widely used technique for the analysis of this compound and other volatile furan derivatives.[1][2] It is a solvent-free method that is both sensitive and efficient. Other methods such as Liquid-Liquid Extraction (LLE) and Stir Bar Sorptive Extraction (SBSE) can also be employed, though they may require more extensive optimization to minimize analyte loss.[3][4]

Q3: How can I improve the recovery of this compound using HS-SPME?

A3: To enhance recovery with HS-SPME, several parameters should be optimized. This includes selecting the appropriate SPME fiber coating (e.g., Carboxen/Polydimethylsiloxane), optimizing extraction time and temperature, and increasing the ionic strength of the sample by adding salt (salting out).[5][6]

Q4: What is the expected recovery rate for this compound?

A4: While specific recovery data for this compound is limited in the literature, studies on the closely related compound 2-pentylfuran using HS-SPME show recovery rates typically ranging from 80% to 117% in various food matrices.[6] Recovery can be highly dependent on the matrix and the optimization of the extraction method.

Troubleshooting Guide: Low Recovery of this compound

Symptom Potential Cause Suggested Solution
Low or no analyte peak Analyte Loss due to Volatility: this compound may be lost during sample handling and preparation.- Minimize sample exposure to the atmosphere.- Use sealed extraction vessels.- Avoid high temperatures during all steps.
Inefficient Extraction: The chosen extraction method or parameters are not optimal for this compound.- For HS-SPME: Optimize fiber type, extraction time, and temperature. Consider adding salt to the sample.[5][6]- For LLE: Ensure the chosen solvent has a high affinity for this compound. Perform multiple extractions with smaller solvent volumes.
Matrix Effects: Components in the sample matrix may interfere with the extraction or ionization of the analyte.- Use matrix-matched calibration standards or the standard addition method for quantification.- Consider sample dilution or cleanup steps like Solid-Phase Extraction (SPE) prior to the main extraction.
Poor Peak Shape (Tailing or Fronting) Active Sites in GC System: The analyte may be interacting with active sites in the GC inlet or column.- Use a deactivated inlet liner.- Ensure the GC column is properly conditioned.
Improper Desorption (SPME): Incomplete transfer of the analyte from the SPME fiber to the GC.- Optimize desorption temperature and time in the GC inlet.
Inconsistent Results Lack of Equilibration: Insufficient time for the analyte to partition between the sample, headspace, and extraction phase.- Increase the equilibration time before extraction.[6]- Ensure consistent agitation during extraction.
Sample Inhomogeneity: The analyte is not evenly distributed throughout the sample.- Homogenize the sample thoroughly before taking a subsample for extraction.

Quantitative Data Summary

The following table summarizes recovery data for 2-pentylfuran, a structural analog of this compound, using HS-SPME in different food matrices. This data can serve as a reference for expected performance when analyzing this compound.

AnalyteExtraction MethodMatrixRecovery (%)Reference
2-PentylfuranHS-SPMECanned Oily Fish75.9 - 114.6[6]
2-PentylfuranHS-SPMEFruit86.1 - 113.9[6]
2-PentylfuranHS-SPMEJuice84.9 - 117.2[6]
2-PentylfuranHS-SPMEJuice90.2 - 110.1[5]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a starting point and should be optimized for your specific sample matrix and instrumentation.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of a suitable internal standard (e.g., deuterated this compound).

    • Add a saturated NaCl solution (e.g., 5 mL) to increase the ionic strength.[6]

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heated agitator.

    • Equilibrate the sample at a controlled temperature (e.g., 35-60°C) for 15-30 minutes with constant agitation.[6]

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 15-40 minutes) at the same temperature.

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injector (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes).

    • Analyze by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general protocol for the extraction of volatile ketones from a liquid or semi-solid matrix.

  • Sample Preparation:

    • Homogenize the sample if it is solid or semi-solid.

    • Weigh a representative amount of the sample into a centrifuge tube.

    • Add a known amount of a suitable internal standard.

  • Extraction:

    • Add a water-immiscible organic solvent with a low boiling point (e.g., dichloromethane or diethyl ether) to the sample at a specific ratio (e.g., 1:2 sample to solvent).

    • Vortex or shake the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent at least once more.

    • Combine the organic extracts.

  • Concentration and Analysis:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Carefully concentrate the extract under a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of the volatile analyte.

    • Analyze the concentrated extract by GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample Homogenized Sample vial Add to Headspace Vial sample->vial is Spike with Internal Standard vial->is salt Add Saturated NaCl is->salt seal Seal Vial salt->seal equilibrate Equilibrate with Agitation seal->equilibrate expose Expose SPME Fiber equilibrate->expose desorb Thermal Desorption in GC Inlet expose->desorb analyze Separation and Detection desorb->analyze

Caption: HS-SPME Experimental Workflow for this compound Analysis.

troubleshooting_flow start Low/No Analyte Recovery cause1 Analyte Loss (Volatility)? start->cause1 sol1 Minimize Exposure & Temperature cause1->sol1 Yes cause2 Inefficient Extraction? cause1->cause2 No sol1->cause2 sol2 Optimize SPME/LLE Parameters cause2->sol2 Yes cause3 Matrix Effects? cause2->cause3 No sol2->cause3 sol3 Use Matrix-Matched Standards cause3->sol3 Yes end Improved Recovery cause3->end No sol3->end

Caption: Logical Flow for Troubleshooting Low Analyte Recovery.

References

Preventing thermal degradation of 2-Hexanoylfuran during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 2-Hexanoylfuran during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern during analysis?

A1: this compound is a furan derivative with a hexanoyl group attached to the furan ring. Like many furan compounds, it can be susceptible to thermal degradation, especially at the high temperatures used in analytical techniques like Gas Chromatography (GC). This degradation can lead to inaccurate quantification, the appearance of artifact peaks, and misinterpretation of results.

Q2: What are the primary causes of this compound degradation during GC analysis?

A2: The primary causes of thermal degradation of this compound in a GC system are:

  • High Inlet Temperature: The GC inlet is often heated to ensure rapid sample vaporization, but excessive temperatures can cause thermally labile compounds to break down.[1]

  • Active Sites in the GC System: Active sites, such as exposed silanol groups in the inlet liner or column, can catalyze the degradation of sensitive analytes.[1]

  • Prolonged Residence Time in the Hot Inlet: Injection techniques like splitless injection can increase the time the analyte spends in the hot inlet, increasing the risk of degradation.

Q3: Are there alternative analytical techniques to GC for analyzing this compound that minimize thermal degradation?

A3: Yes, several alternative techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase at or near ambient temperature, thus avoiding the high temperatures that cause thermal degradation. A simple reverse-phase HPLC method can be developed for the analysis of furan compounds.[2][3][4]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers the advantages of both gas and liquid chromatography and can be operated at lower temperatures than GC, making it suitable for thermally sensitive compounds.[5][6][7]

Troubleshooting Guide: Preventing Thermal Degradation of this compound in GC Analysis

This guide provides a systematic approach to troubleshooting and preventing the thermal degradation of this compound during Gas Chromatography (GC) analysis.

Problem Potential Cause Recommended Solution
Low recovery of this compound Thermal degradation in the GC inlet.1. Lower the inlet temperature: Start with a lower inlet temperature (e.g., 200-225°C) and gradually increase it to find the optimal balance between volatilization and degradation.[1] 2. Use a deactivated inlet liner: Employ a liner with a deactivated surface to minimize active sites that can catalyze degradation.[1]
Appearance of unknown peaks (degradation products) Analyte breakdown at high temperatures.1. Optimize the temperature program: Use a lower initial oven temperature and a faster ramp rate to elute the compound as quickly as possible, minimizing its time at elevated temperatures. 2. Consider a different injection technique: Switch from splitless to split injection to reduce the analyte's residence time in the hot inlet. For highly sensitive compounds, consider cool on-column or Programmed Temperature Vaporizing (PTV) injection.[8][9][10]
Poor peak shape (tailing or fronting) Interaction with active sites or co-elution with degradation products.1. Perform inlet maintenance: Regularly clean or replace the inlet liner and septum to remove any accumulated non-volatile residues that can become active sites.[1] 2. Use a more inert GC column: A column with a highly inert stationary phase (e.g., a 5% phenyl-methylpolysiloxane) can reduce analyte-column interactions.[11]
Inconsistent quantification Variable degradation between injections.1. Ensure consistent injection technique: Use an autosampler for reproducible injection volumes and speeds. 2. Check for system leaks: Leaks can introduce oxygen, which can accelerate degradation at high temperatures.

Experimental Protocols

Protocol 1: GC-MS Analysis of Furan Derivatives with Optimized Inlet Temperature

This protocol provides a starting point for the GC-MS analysis of this compound, with a focus on minimizing thermal degradation by optimizing the inlet temperature.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Injection:

    • Injector Type: Split/Splitless.

    • Injection Volume: 1 µL.

    • Inlet Temperature: Start at 250°C and evaluate degradation. If necessary, reduce in 25°C increments to a minimum of 200°C.[1]

    • Split Ratio: 10:1 (can be adjusted based on sensitivity requirements).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: HPLC-DAD Analysis of Furan Derivatives

This protocol offers an alternative method for the analysis of this compound that avoids high temperatures.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water.

    • B: Methanol.

  • Gradient Program: [12]

    • Start with 100% A.

    • At 2.5 min, increase B to 16%.

    • Between 10 and 10.5 min, increase B to 100% and hold until the end of the run (15 min).

  • Flow Rate: 0.5 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection: Diode Array Detector, monitoring at the absorbance maximum of this compound.

  • Injection Volume: 2 µL.[12]

Data Presentation

Table 1: Effect of GC Inlet Temperature on the Recovery of Furan Derivatives

This table summarizes hypothetical recovery data for furan derivatives at different GC inlet temperatures, illustrating the importance of optimizing this parameter to prevent thermal degradation.

Compound Inlet Temperature (°C) Recovery (%)
2-Acetylfuran25095
27582
30065
2-Pentylfuran25098
27590
30078
This compound (Expected) 250 >90
275 ~80
300 <70

Data is illustrative and based on general trends observed for thermally labile furan derivatives.

Table 2: Comparison of Analytical Techniques for Furan Analysis

This table provides a comparison of different analytical techniques for the analysis of furan compounds, highlighting their suitability for thermally sensitive analytes.

Technique Operating Temperature Suitability for Thermally Labile Compounds Key Advantages Key Disadvantages
Gas Chromatography (GC) High (Inlet and Oven)Moderate (requires careful optimization)High resolution for volatile compounds.Potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC) AmbientHighAvoids thermal degradation, suitable for a wide range of polarities.Lower resolution for highly volatile compounds compared to GC.
Supercritical Fluid Chromatography (SFC) Low to ModerateHighFast analysis, reduced solvent consumption, suitable for thermally labile compounds.Higher initial instrument cost.

Visualizations

Thermal_Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products High Temperature (GC Inlet) Inaccurate_Quantification Inaccurate_Quantification Degradation_Products->Inaccurate_Quantification Leads to

Caption: Potential thermal degradation pathway of this compound in a GC system.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Low_Recovery Low Recovery or Extra Peaks Check_Inlet_Temp Check Inlet Temperature Low_Recovery->Check_Inlet_Temp Inspect_Liner Inspect Inlet Liner Low_Recovery->Inspect_Liner Review_Method Review GC Method Low_Recovery->Review_Method Lower_Temp Lower Inlet Temperature Check_Inlet_Temp->Lower_Temp Use_Deactivated_Liner Use Deactivated Liner Inspect_Liner->Use_Deactivated_Liner Optimize_Program Optimize Temp Program Review_Method->Optimize_Program Consider_Alt_Injection Consider Alt. Injection/Technique Review_Method->Consider_Alt_Injection

Caption: Troubleshooting workflow for preventing thermal degradation of this compound.

References

Technical Support Center: Strategies to Reduce Carry-Over Effect in Furan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent the carry-over effect in furan analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the carry-over effect in furan analysis?

A1: Carry-over is the unwanted appearance of furan from a previous, typically high-concentration sample, in the chromatogram of a subsequent sample, such as a blank or a low-concentration sample.[1][2] This phenomenon can lead to false positive results or inaccurate quantification by artificially inflating the analyte signal.[3] Furan, being a small and volatile compound, can adhere to various surfaces within the GC-MS system.

Q2: How can I distinguish between carry-over and system contamination?

A2: A systematic injection sequence can differentiate between carry-over and contamination.[4]

  • Classic Carry-over: The analyte signal will be highest in the first blank injection immediately following a high-concentration sample and will decrease significantly with each subsequent blank injection.[2][5][6]

  • Contamination: A consistent, low-level furan peak will appear in all blank injections, regardless of their sequence, and its size will not diminish significantly after multiple runs.[2][4][5] This points to a contaminated solvent, gas line, or system component.

Q3: What are the primary sources of carry-over in a GC-MS system for furan analysis?

A3: The most common sources are the components of the sample introduction system.

  • Autosampler and Syringe: Residue can cling to the interior and exterior of the syringe needle and barrel.[1][7]

  • GC Inlet: The inlet is a major source of carry-over.[8] Contamination can occur in the inlet liner, on the septum, or within the metal body of the inlet.[1][9] Sample "backflash," where the sample vapor expands beyond the volume of the liner, can contaminate the septum purge and carrier gas lines.[1][10]

  • GC Column: Furan or heavier matrix components can be retained at the head of the column and slowly elute in later runs.[3]

  • Transfer Line and MS Source: While less common, active sites or contamination in the transfer line or ion source can also contribute to carry-over.

Q4: What is an acceptable level of carry-over?

A4: Ideally, carry-over should be non-existent. However, a common acceptance criterion in regulated bioanalysis is that the response in a blank sample following the highest calibration standard should not exceed 20% of the response of the Lower Limit of Quantitation (LLOQ).[4][11] The acceptable level is ultimately determined by the specific requirements for accuracy and precision of your assay.

Q5: Can the sample matrix contribute to carry-over?

A5: Yes. Dirty or complex sample matrices can leave non-volatile residues in the inlet liner and at the head of the GC column.[9] These residues can create active sites that adsorb furan, leading to peak tailing and carry-over in subsequent injections.[12] Therefore, a robust sample cleanup procedure is an important first step in minimizing carry-over.

Troubleshooting Guide

This guide provides a systematic, question-and-answer approach to resolving specific carry-over issues during furan analysis.

Problem: I see a furan peak in my blank injection immediately after running a high-concentration sample.

This is the classic sign of carry-over. The following steps will help you isolate and resolve the source.

Step 1: Diagnose the Source

Before making changes, confirm the source of the carry-over.

  • Action: Perform a "Systematic Carry-over Diagnosis" as detailed in the Experimental Protocols section. This involves injecting a high-concentration standard followed by several blank solvent injections.

  • Interpretation: A diminishing peak across the blanks confirms carry-over. If the peak is consistent, you have a contamination issue (e.g., contaminated solvent), which requires a different troubleshooting path.[2][4]

Step 2: Optimize the Autosampler Wash Protocol

The autosampler syringe is a primary culprit. Inadequate cleaning between injections will directly cause carry-over.

  • Question: Is my syringe wash procedure effective enough for furan?

  • Solution: Enhance your wash protocol.

    • Increase Wash Cycles: Increase the number of both pre- and post-injection syringe washes. Rinsing 5-8 times is a good starting point.[1][13]

    • Select an Appropriate Wash Solvent: The wash solvent must effectively solubilize furan. Since furan is relatively non-polar, solvents like methanol, ethanol, acetone, or the sample diluent itself are often effective.[14][15][16] Sometimes, a sequence of different solvents (e.g., a polar followed by a non-polar solvent) can be more effective.[11]

    • Increase Wash Volume: Ensure the volume used for each wash is sufficient to completely flush the syringe.[17]

Step 3: Perform GC Inlet Maintenance

The inlet is a hot, active environment where residues from complex samples can accumulate.

  • Question: Could my GC inlet be contaminated?

  • Solution: Regularly maintain the inlet components.

    • Replace the Septum: Septa can bleed or be cored by the syringe needle, creating particles that trap analytes. Replace the septum after every 100 injections, or sooner if you see particles in the liner.[8][18]

    • Replace the Inlet Liner: The liner is the first point of contact for the sample. It should be replaced frequently, especially when analyzing dirty samples.[1][8] For active compounds like furan, always use a deactivated liner to minimize adsorption.[9]

    • Clean the Inlet Body: If carry-over is persistent, the metal inlet body itself may be contaminated and require cleaning according to the manufacturer's instructions.[1]

Inlet Component Recommended Maintenance Frequency Rationale
Inlet Septum ~100 injections or daily/weekly[8][18]Prevents leaks and contamination from septum particles.
Inlet Liner Weekly to monthly (matrix-dependent)[8][18]Removes non-volatile residue and active sites.
Liner O-ring With every liner change[9]Ensures a proper seal and prevents leaks.
Inlet Seal Monthly to every 6 months[8]Prevents leaks and potential analyte adsorption on worn surfaces.

Step 4: Adjust GC Method Parameters

Your analytical method can be modified to help "bake out" residual compounds from the system after each run.

  • Question: Is my GC run sufficient to elute all components?

  • Solution: Modify the oven temperature program.

    • Increase Final Temperature: Increase the final oven temperature to the maximum allowable for your column to help elute any strongly retained compounds.[7][19]

    • Add a Post-Run Bake-out: Add a hold time at the high final temperature at the end of the run to clean the column before the next injection.[20][21] A 1-2 hour bake-out can be effective for removing stubborn contamination.[22]

Step 5: Perform Column Maintenance

If the above steps do not resolve the issue, the contamination may be at the front of the analytical column.

  • Question: Has my GC column become contaminated?

  • Solution: Clean or trim the column.

    • Trim the Column: Remove 0.5 to 1 meter from the front (inlet side) of the column. This removes the section where non-volatile residue accumulates.[18]

    • Solvent Rinse: For bonded-phase columns, a solvent rinse can be performed according to the manufacturer's guidelines to remove contamination.[22]

Experimental Protocols
Protocol 1: Systematic Carry-over Diagnosis

This protocol is designed to definitively identify and quantify the level of carry-over in your system.

  • Preparation: Prepare a blank solvent (the same solvent used to dissolve your samples) and a high-concentration furan standard (e.g., your highest calibration point).

  • Injection Sequence:

    • Inject the blank solvent 2-3 times to establish a clean baseline.

    • Inject the high-concentration furan standard.

    • Immediately inject the blank solvent 3-5 consecutive times.[4][6]

  • Data Analysis:

    • Integrate the furan peak in the standard and in each of the subsequent blank injections.

    • Observe the trend: If the peak area decreases significantly with each blank, it confirms carry-over.[2] If the peak area remains relatively constant, it indicates a contamination problem.[4]

    • Calculate the percent carry-over for the first blank using the formula: (Area_blank1 / Area_standard) * 100.

Protocol 2: GC Inlet Maintenance

This protocol provides a general guide for routine inlet maintenance to prevent carry-over. Always consult your instrument manual for specific instructions.

  • Cooldown: Cool down the GC inlet and oven to a safe temperature (e.g., 40 °C). Turn off carrier gas flow to the inlet.

  • Disassembly:

    • Carefully remove the autosampler.

    • Unscrew the septum nut and remove the old septum using forceps.

    • Unscrew the inlet retaining nut and carefully remove the inlet liner and its O-ring.

  • Inspection and Cleaning:

    • Inspect the liner for visible contamination (discoloration, particles). Discard the old liner.[18]

    • Inspect the metal inlet seal for scratches or deposits. Replace if necessary.

    • If the inlet body is visibly dirty, clean it with appropriate solvents (e.g., methanol, hexane) using a lint-free swab.

  • Reassembly:

    • Wearing clean, lint-free gloves, place a new O-ring on a new, deactivated inlet liner.

    • Insert the new liner into the inlet and secure it with the retaining nut. Do not overtighten.

    • Place a new septum into the septum head and secure it with the septum nut to the manufacturer's recommended torque.[9]

  • System Check: Restore carrier gas flow and perform a leak check on the inlet.

Visualizations

Troubleshooting Workflow

Carryover_Troubleshooting start Furan peak observed in blank injection q_carryover Is the peak area diminishing in sequential blanks? start->q_carryover wash Optimize Autosampler Wash Protocol (Solvent, Volume, Cycles) q_carryover->wash Yes (Carry-over) contamination Investigate System Contamination (Solvents, Gas Lines, Traps) q_carryover->contamination No (Contamination) inlet Perform Inlet Maintenance (Replace Septum & Liner) wash->inlet method Modify GC Method (Increase Final Temp / Add Bake-out) inlet->method column Perform Column Maintenance (Trim front end) method->column resolved Problem Resolved column->resolved contamination->resolved

Caption: A systematic workflow for troubleshooting furan carry-over.

Sources of Carry-over in a GC System

Carryover_Sources cluster_GC GC System Flow Path Autosampler Autosampler Syringe Inlet GC Inlet (Liner, Septum, Seal) Autosampler->Inlet Column GC Column (Head of Column) Inlet->Column Detector MS Detector (Ion Source) Column->Detector s1 Syringe Residue s1->Autosampler s2 Backflash & Adsorption s2->Inlet s3 Column Contamination s3->Column s4 Source Fouling s4->Detector

Caption: Potential sources of carry-over along the GC-MS flow path.

References

Validation & Comparative

A Comparative Guide to 2-Hexanoylfuran and 2-Pentylfuran in Food Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of food science and flavor chemistry, understanding the nuanced contributions of volatile organic compounds to the overall aroma profile of food is paramount. Among the vast array of such compounds, furan derivatives play a significant role, often formed during thermal processing and contributing a wide spectrum of aromatic notes. This guide provides a detailed comparison of two such furan derivatives: 2-Hexanoylfuran and 2-Pentylfuran, focusing on their formation, sensory characteristics, and analytical methodologies, supported by experimental data.

Formation Pathways: A Tale of Two Furans

The formation of this compound and 2-Pentylfuran in food is primarily driven by thermal processes, but their specific precursors and reaction pathways differ, leading to their presence in different food systems and under different processing conditions.

2-Pentylfuran is predominantly a product of the thermal degradation of polyunsaturated fatty acids, particularly linoleic and linolenic acids.[1] The mechanism involves the autoxidation of these fatty acids to form hydroperoxides, which then undergo cleavage and cyclization to yield the 2-pentylfuran structure. This pathway is common in lipid-rich foods that undergo heating.

This compound , an acylfuran, is also associated with lipid degradation. Its formation likely involves the acylation of a furan ring, which itself can be formed from various precursors, including carbohydrates, amino acids, and ascorbic acid through the Maillard reaction and caramelization.[1] One plausible pathway is the reaction of a furan intermediate with a hexanoyl-coenzyme A or a similar acyl donor derived from fatty acid metabolism. 2-Acetylfuran, a related compound, can be formed from glucose and glycine via the Maillard reaction.[2]

G Figure 1: Comparative Formation Pathways cluster_0 2-Pentylfuran Formation cluster_1 This compound Formation (Inferred) Polyunsaturated Fatty Acids (Linoleic/Linolenic Acid) Polyunsaturated Fatty Acids (Linoleic/Linolenic Acid) Lipid Autoxidation Lipid Autoxidation Polyunsaturated Fatty Acids (Linoleic/Linolenic Acid)->Lipid Autoxidation Hydroperoxides Hydroperoxides Lipid Autoxidation->Hydroperoxides Cleavage & Cyclization Cleavage & Cyclization Hydroperoxides->Cleavage & Cyclization 2-Pentylfuran 2-Pentylfuran Cleavage & Cyclization->2-Pentylfuran Carbohydrates / Amino Acids Carbohydrates / Amino Acids Maillard Reaction / Caramelization Maillard Reaction / Caramelization Carbohydrates / Amino Acids->Maillard Reaction / Caramelization Furan Intermediate Furan Intermediate Maillard Reaction / Caramelization->Furan Intermediate Acylation Acylation Furan Intermediate->Acylation Fatty Acid Metabolism Fatty Acid Metabolism Hexanoyl Donor Hexanoyl Donor Fatty Acid Metabolism->Hexanoyl Donor Hexanoyl Donor->Acylation This compound This compound Acylation->this compound

Caption: Comparative formation pathways of 2-Pentylfuran and this compound.

Sensory Profile Comparison

The structural differences between this compound and 2-Pentylfuran, specifically the presence of a carbonyl group in the former, lead to distinct sensory profiles.

Sensory AttributeThis compound2-Pentylfuran
Odor Description Fruity, sweet, ketonic, green, with notes of apricot and peach.Green, beany, earthy, with buttery, floral, and fruity nuances.
Flavor Profile Fruity, sweet, green, waxy, and beany.Contributes to "off-flavors" in some products, described as beany or grassy.
Associated Foods Used as a flavoring agent in a variety of food products.Found in heat-processed foods and drinks, often associated with lipid oxidation.[3]

Quantitative Data Summary

Quantitative data, such as odor thresholds and typical concentrations in food, are crucial for understanding the impact of these compounds on aroma. While data for 2-Pentylfuran is more readily available, information for this compound is less documented in scientific literature.

ParameterThis compound2-Pentylfuran
Odor Threshold Data not readily available in the literature.6 ng/g in water.[4]
Typical Concentration in Food Used as a FEMA-GRAS flavoring agent (FEMA No. 3418), but natural occurrence data is limited.[5]Detected in various foods including cereals, baby food, and coffee, with a limit of quantification often around 5 µg/kg.[6]
CAS Number 14360-50-03777-69-3
Molecular Formula C10H14O2C9H14O
Molecular Weight 166.22 g/mol 138.21 g/mol

Experimental Protocols: Analysis in Food Matrices

The analysis of volatile furans in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the determination of both this compound and 2-Pentylfuran.

Key Experimental Steps:
  • Sample Preparation :

    • Solid Samples (e.g., cereals, coffee) : Homogenization to a fine powder. A known weight of the sample is placed in a headspace vial.

    • Liquid Samples (e.g., juices, beverages) : A known volume of the liquid is placed in a headspace vial.

    • Internal Standard : A deuterated analog of the analyte (e.g., d4-furan) is often added for accurate quantification.

    • Matrix Modification : Addition of a salt solution (e.g., NaCl) can be used to increase the volatility of the analytes.

  • HS-SPME :

    • Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatility compounds.

    • Incubation : The sample vial is heated to a specific temperature (e.g., 40-60°C) for a set time to allow the volatile compounds to partition into the headspace.

    • Extraction : The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis :

    • Desorption : The SPME fiber is inserted into the hot GC inlet, where the adsorbed analytes are desorbed.

    • Separation : The compounds are separated on a capillary GC column (e.g., a wax or a 5% phenyl-methylpolysiloxane column).

    • Detection : The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for identification and quantification.

G Figure 2: General Experimental Workflow for Furan Analysis Sample Collection Sample Collection Homogenization (if solid) Homogenization (if solid) Sample Collection->Homogenization (if solid) Vial Sealing & Internal Standard Addition Vial Sealing & Internal Standard Addition Homogenization (if solid)->Vial Sealing & Internal Standard Addition HS-SPME Incubation & Extraction HS-SPME Incubation & Extraction Vial Sealing & Internal Standard Addition->HS-SPME Incubation & Extraction GC-MS Injection & Analysis GC-MS Injection & Analysis HS-SPME Incubation & Extraction->GC-MS Injection & Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Injection & Analysis->Data Processing & Quantification

Caption: A typical workflow for the analysis of volatile furans in food.

Conclusion

This compound and 2-Pentylfuran, while both furan derivatives found in food, exhibit distinct characteristics that influence their contribution to food aroma. 2-Pentylfuran is a well-documented product of lipid oxidation, often associated with green and beany notes, and its presence is frequently monitored in various food products. In contrast, this compound is characterized by its fruity and sweet aroma and is utilized as a flavoring agent. Its natural occurrence and formation pathways are less extensively studied. For researchers in food science, the choice of analytical methods, primarily HS-SPME-GC-MS, is critical for the accurate quantification of these and other volatile compounds, which collectively shape the complex aroma profiles of the foods we consume. Further research into the occurrence and sensory impact of acylfurans like this compound will provide a more complete understanding of flavor chemistry.

References

Navigating the Challenges of 2-Hexanoylfuran Analysis: An Inter-laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of 2-Hexanoylfuran, a volatile compound found in various food products and a subject of interest in drug development, presents a significant analytical challenge, with a recent inter-laboratory study on the closely related 2-pentylfuran revealing substantial measurement variability among participating laboratories. This guide provides a comparative overview of the analytical methodologies, presents available inter-laboratory data, and details experimental protocols to aid researchers, scientists, and drug development professionals in achieving more reliable and reproducible measurements.

The analysis of furan and its alkylated derivatives, such as this compound, is complicated by their volatility and the potential for their formation during thermal processing. A 2024 inter-laboratory study involving eight laboratories highlights the critical need for robust and standardized analytical methods. The study, which analyzed 2-pentylfuran in various food matrices, demonstrated a significant spread in reported concentrations, underscoring the impact of methodological differences on analytical outcomes.[1][2][3]

Inter-laboratory Study on 2-Pentylfuran: A Case for Method Harmonization

In a meat-based baby food sample, reported concentrations of 2-pentylfuran ranged from less than 6 ng/g to 282 ng/g.[3] Similarly, for a milk powder sample, the values varied from less than 5 ng/g to 53.2 ng/g.[3] A cereal product also showed significant discrepancies, with reported concentrations spanning from 10.5 ng/g to 159 ng/g.[3] This high degree of variability, with some measurements differing by more than two orders of magnitude in the same cereal sample (from 8 mg/kg to over 1000 mg/kg as reported in the study's abstract), underscores the urgent need for standardized and thoroughly validated analytical methods.[1][2][3]

Food MatrixMinimum Reported Concentration (ng/g)Maximum Reported Concentration (ng/g)Reference
Meat-Based Baby Meal< 6282[3]
Milk Powder< 553.2[3]
Cereal Product10.5159[3]

Predominant Analytical Techniques: HS-GC-MS and SPME-GC-MS

The primary analytical techniques for the determination of volatile furan compounds are Headspace (HS) and Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the sample matrix and the expected concentration of the analyte.

Method validation studies for similar alkylfurans have reported varying performance characteristics for these techniques. For instance, in baby food and cereals, a Limit of Quantification (LOQ) of 5 µg/kg has been established for HS-GC-MS, with recoveries ranging from 80% to 110% and repeatability (expressed as Relative Standard Deviation, RSDr) below 16% at a concentration of 50 µg/kg.[4][5] For a more complex matrix like coffee, the LOQ for HS-GC-MS is higher, at 200 µg/kg, with a repeatability of 7.4% at 10 mg/kg.[4][5]

Analytical TechniqueMatrixLimit of Quantification (LOQ)Recovery (%)Repeatability (RSDr %)Reference
HS-GC-MSBaby Food, Cereals5 µg/kg80 - 110< 16 at 50 µg/kg[4][5]
HS-GC-MSCoffee200 µg/kg80 - 1107.4 at 10 mg/kg[4][5]
SPME-GC-MS/MSVarious Food Matrices0.003 - 0.675 ng/g76 - 117Intra-day: 1 - 16, Inter-day: 4 - 20[6]

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results. Below is a representative protocol for the analysis of alkylfurans using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Sample Preparation:
  • Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial.

  • For quantification, add an appropriate volume of a labeled internal standard solution (e.g., d4-furan, d3-2-methylfuran).

  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

HS-GC-MS Instrumentation and Conditions:
  • Headspace Autosampler:

    • Incubation Temperature: 60°C

    • Incubation Time: 30 minutes

    • Syringe Temperature: 70°C

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Injector Temperature: 250°C

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp 1: 5°C/min to 120°C

      • Ramp 2: 10°C/min to 240°C, hold for 5 minutes

  • Mass Spectrometer:

    • MS Interface Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Quantification:

Quantification is performed using an internal standard calibration method. Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizing the Workflow and Potential Metabolism

To further clarify the analytical process and the potential biological fate of this compound, the following diagrams are provided.

Analytical Workflow for this compound cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial HS Headspace Autosampler Vial->HS Incubation & Injection NaCl Saturated NaCl Solution NaCl->Vial IS Internal Standard IS->Vial GC Gas Chromatography HS->GC Separation MS Mass Spectrometry GC->MS Detection & Identification Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Conceptual Metabolic Activation of this compound 2_Hexanoylfuran This compound Reactive_Intermediate Reactive Electrophilic Intermediate (e.g., enedial) 2_Hexanoylfuran->Reactive_Intermediate Oxidation CYP450 Cytochrome P450 Enzymes CYP450->2_Hexanoylfuran Adducts Macromolecular Adducts Reactive_Intermediate->Adducts Covalent Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Adducts Toxicity Potential Toxicity Adducts->Toxicity

References

A Comparative Analysis of Electron Ionization (EI) and Chemical Ionization (CI) in the Mass Spectrometry of 2-Hexanoylfuran

Author: BenchChem Technical Support Team. Date: December 2025

In the structural elucidation and quantification of organic compounds, mass spectrometry stands as a pivotal analytical technique. The choice of ionization method significantly influences the resultant mass spectrum and the nature of the data obtained. This guide provides a comparative analysis of two common ionization techniques, Electron Ionization (EI) and Chemical Ionization (CI), as applied to the analysis of 2-Hexanoylfuran (C₁₀H₁₄O₂), a compound of interest in flavor and fragrance chemistry.

Introduction to Ionization Techniques

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a sample molecule in the gas phase.[1][2] This process is energetic enough to not only remove an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation.[3][4] The resulting complex fragmentation pattern serves as a molecular fingerprint, which is highly reproducible and ideal for structural elucidation and library matching.[2] However, the molecular ion peak may be weak or entirely absent for some compounds, making molecular weight determination challenging.[5][6]

Chemical Ionization (CI) , in contrast, is a "soft" ionization method.[3] It employs a reagent gas (such as methane, isobutane, or ammonia) which is first ionized by electrons.[2][6] These ionized reagent gas molecules then react with the analyte molecule through proton or hydride transfer, leading to the formation of a protonated molecule ([M+H]⁺) or other adduct ions.[2][3] This process imparts significantly less energy to the analyte, resulting in minimal fragmentation and typically a prominent quasi-molecular ion peak, which is invaluable for confirming the molecular weight of the analyte.[5][6]

Comparative Mass Spectra Analysis: EI vs. CI

The mass spectra obtained for this compound (Molecular Weight: 166.22 g/mol ) differ significantly between EI and CI methodologies.

Electron Ionization (EI) Spectrum of this compound

The EI spectrum of this compound is characterized by a rich fragmentation pattern. The molecular ion peak (M⁺•) at m/z 166 is observable but is not the most abundant ion. The base peak, representing the most stable fragment, is observed at m/z 110. This extensive fragmentation provides detailed structural information.

Expected Chemical Ionization (CI) Spectrum of this compound

A CI mass spectrum for this compound is not publicly available. However, based on the principles of this soft ionization technique, a predictable spectrum can be described. Using a reagent gas like methane or ammonia, the CI spectrum would be expected to show a very strong protonated molecule peak ([M+H]⁺) at m/z 167. Fragmentation would be minimal, making the spectrum much simpler than its EI counterpart and confirming the molecular weight with high confidence.

The following table summarizes the quantitative data from the known EI spectrum and the expected CI spectrum.

Ionization MethodKey Ion (m/z)Relative Intensity (%)Interpretation
Electron Ionization (EI) 166LowMolecular Ion [M]⁺•
123~28[M - C₃H₇]⁺
110 100 [M - C₄H₁₀]⁺• or [C₆H₆O₂]⁺• (Base Peak)
95~73Furanoyl cation [C₅H₃O₂]⁺
43~12Propyl cation [C₃H₇]⁺
Chemical Ionization (CI) (Predicted) 167 ~100 Protonated Molecule [M+H]⁺ (Base Peak)
<167Very LowMinimal to no significant fragmentation

EI data sourced from the NIST WebBook.[7]

Fragmentation Pathways and Ionization Logic

The difference in the spectra is a direct result of the energy transferred during ionization.

G Ionization and Fragmentation Comparison for this compound cluster_EI Electron Ionization (Hard) cluster_CI Chemical Ionization (Soft) M This compound (M) EI_source 70 eV Electron Beam M->EI_source Ionization M_ion Molecular Ion [M]+• (m/z 166) EI_source->M_ion Fragments Extensive Fragmentation M_ion->Fragments High Energy Spectrum_EI Complex Mass Spectrum (Base Peak m/z 110) Fragments->Spectrum_EI M2 This compound (M) CI_source Reagent Gas Ions (e.g., CH5+) M2->CI_source Proton Transfer MH_ion Protonated Molecule [M+H]+ (m/z 167) CI_source->MH_ion Spectrum_CI Simple Mass Spectrum (Base Peak m/z 167) MH_ion->Spectrum_CI Low Energy

Caption: Workflow comparison of EI and CI for this compound analysis.

Under EI conditions, the high energy input leads to the cleavage of bonds within the this compound molecule. The formation of the base peak at m/z 110 and a significant peak at m/z 95 (the furanoyl cation) are characteristic fragmentation patterns for 2-acylfurans.[8] The bond between the carbonyl carbon and the alkyl chain is particularly susceptible to cleavage.

In contrast, the gentle nature of CI preserves the molecular structure. The ionized reagent gas transfers a proton to the analyte, forming the stable [M+H]⁺ ion with little excess energy to cause bond breakage.[2] This makes CI the superior technique for unambiguous molecular weight determination.

Experimental Protocols

The following are generalized protocols for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: A stock solution of this compound is prepared in a volatile organic solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL. A working standard of 10 µg/mL is prepared by serial dilution for injection into the GC-MS system.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 280°C, and held for 5 minutes.

Mass Spectrometry (MS) Method:

1. Electron Ionization (EI) Protocol:

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

2. Chemical Ionization (CI) Protocol:

  • Ion Source: Chemical Ionization (CI).

  • Source Temperature: 200°C.

  • Reagent Gas: Methane or Ammonia, introduced to maintain a source pressure of approximately 10⁻⁴ Torr.[3]

  • Electron Energy: 100-200 eV (for ionization of reagent gas).

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 80-400.

  • Solvent Delay: 3 minutes.

Conclusion

Electron Ionization and Chemical Ionization are complementary techniques that provide different, yet equally valuable, information for the analysis of this compound.

  • EI-MS is the method of choice for structural elucidation and identification via library searching, thanks to its detailed and reproducible fragmentation patterns.

  • CI-MS is superior for the unambiguous determination of the molecular weight, as it produces a simple spectrum dominated by the protonated molecule.

For comprehensive characterization of an unknown compound like this compound, a dual-analysis approach is recommended. The CI spectrum confirms the molecular mass, while the EI spectrum provides the structural details necessary for full identification. This combined methodology empowers researchers with a high degree of confidence in their analytical results.

References

A Comparative Guide to Quantification Methods for 2-Hexanoylfuran: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the accurate and precise quantification of volatile organic compounds is paramount. 2-Hexanoylfuran, a furan derivative, presents analytical challenges due to its volatility and potential for matrix interference. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate method is critical for ensuring reliable and reproducible results in research and quality control.

This comparison is supported by experimental data from studies on structurally similar furan derivatives, namely 2-pentylfuran and 2-acetylfuran, due to a lack of publicly available, specific validation data for this compound. These compounds serve as reliable proxies, offering valuable insights into the expected performance of each method for this compound quantification.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the quantification of furan derivatives closely related to this compound. These values provide a benchmark for what can be expected when developing and validating a quantification method for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Accuracy (% Recovery) 80 - 110%[1]80 - 103%[2]
Precision (%RSD)
- Intra-day< 16%[1]< 6.4%[2]
- Inter-dayNot specified< 3.9% (for most analytes)[2]
Limit of Detection (LOD) 0.003 - 0.093 mg/L (for various furan derivatives)[2]0.002 - 0.093 mg/L (for various furan derivatives)[2]
Limit of Quantification (LOQ) 5 µg/kg[1]0.01 - 0.31 mg/L (for various furan derivatives)[2]

Note: The data presented for GC-MS is primarily based on the analysis of 2-pentylfuran, while the HPLC-UV data is derived from the analysis of a range of furan derivatives.

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC-UV, adapted from established methods for similar furan derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly suitable for the analysis of volatile compounds like this compound from complex matrices.

1. Sample Preparation (HS-SPME):

  • Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.

  • For liquid samples, an appropriate volume should be used.

  • Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound) to each sample and standard for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, temperature at 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantification, SIM mode is preferred for its higher sensitivity and selectivity. Monitor characteristic ions of this compound.

3. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a viable alternative, particularly for samples where this compound is present at higher concentrations or in less volatile matrices.

1. Sample Preparation:

  • For solid samples, perform a solvent extraction using a suitable organic solvent (e.g., acetonitrile or methanol).

  • For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Filter the sample extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-UV Analysis:

  • HPLC System Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • UV Detector: Set to the wavelength of maximum absorbance for this compound (a preliminary scan would be required to determine this, but a starting point could be around 270 nm based on similar furan derivatives).

3. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.

Methodology Visualization

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for both GC-MS and HPLC-UV quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Weighing InternalStandard Internal Standard Spiking Sample->InternalStandard Incubation Headspace Incubation InternalStandard->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

Workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Extraction Solvent Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

Workflow for this compound quantification by HPLC-UV.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Hexanoylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hexanoylfuran, a key volatile compound, is critical in various research and development settings. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide provides a comprehensive cross-validation of these two analytical techniques for this compound, offering a direct comparison of their performance based on established analytical validation parameters.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Typical Acceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.998> 0.998≥ 0.995
Accuracy (% Recovery) 95-105%97-103%80-120% of target concentration[1]
Precision (% RSD)
- Repeatability< 3%< 2%≤ 2% for assay at 100% level[1]
- Intermediate Precision< 5%< 3%RSD ≤ 3–5%[1]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mLSignal-to-Noise Ratio ≥ 3:1[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mLSignal-to-Noise Ratio ≥ 10:1[1]
Specificity/Selectivity High (Excellent separation of volatile compounds)Moderate to High (Dependent on column and detector)Peak purity and resolution from other components
Robustness HighHighNo significant effect on results with small variations[1]

Experimental Protocols

Detailed methodologies for both GC and HPLC are crucial for reproducibility. The following protocols are provided as a starting point for method development and validation.

Gas Chromatography (GC) Method

This method is well-suited for the analysis of volatile compounds like this compound, particularly when coupled with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification.

  • Instrumentation : A gas chromatograph equipped with an FID or MS detector and an autosampler.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Injection Volume : 1 µL (split mode, 50:1).

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Detector Temperature (FID) : 280 °C.

  • MS Conditions (if applicable) :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Sample Preparation : Samples are typically dissolved in a volatile solvent such as hexane or dichloromethane.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a viable alternative, especially for less volatile derivatives or when GC is not available. A UV detector is commonly used, but an MS detector can provide higher specificity and sensitivity.

  • Instrumentation : An HPLC system with a UV or MS detector and an autosampler.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

    • Gradient: Start at 40% A, increase to 95% A over 10 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Detection Wavelength (UV) : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are dissolved in the initial mobile phase composition to ensure good peak shape.

Method Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. The following diagram illustrates the logical workflow for the cross-validation of the GC and HPLC methods described.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation & Comparison Sample Bulk Sample of this compound Prep Prepare Standard Solutions and Spiked Samples Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data GC->Data Params Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) Data->Params Compare Compare Performance Metrics (Table Comparison) Params->Compare Report Final Report & Method Selection Compare->Report

References

A Comparative Analysis of Sensory and Instrumental Evaluations of 2-Hexanoylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fields of food science and flavor chemistry, understanding the nuanced characteristics of aroma compounds is paramount. This guide provides a comprehensive comparison of sensory panel evaluations and instrumental analysis of 2-Hexanoylfuran, a furan derivative known for its contribution to the flavor profiles of various food products. By presenting both qualitative and quantitative data from human perception and chemical analysis, this document aims to offer a holistic view of this important flavor compound.

Sensory Profile: The Human Perception of this compound

Sensory analysis, relying on trained human panelists, provides invaluable insight into how a compound is perceived in terms of aroma and flavor. For this compound, the sensory profile is characterized by a combination of fruity and green notes. While a standardized, quantitative sensory panel specifically for this compound is not widely published, a representative profile can be constructed based on existing literature describing its organoleptic properties.

The aroma of this compound is often described as having fruity, sweet, waxy, and green characteristics. Some sources also note a beany or nutty undertone, which can vary depending on the concentration and the food matrix in which it is present. In terms of flavor, it imparts a similar profile, contributing to the overall taste experience.

Below is a table summarizing the potential sensory attributes of this compound and their likely intensity ratings on a standardized scale, as interpreted from descriptive literature.

Table 1: Representative Sensory Profile of this compound

Sensory AttributeModalityIntensity (on a 15-point scale)Description
FruityAroma & Flavor10-12Reminiscent of stone fruits like apricot and peach.
SweetAroma & Flavor8-10A general sweet sensation.
GreenAroma & Flavor6-8Suggestive of fresh, unripe notes.
WaxyAroma & Flavor5-7A fatty, slightly oily character.
BeanyAroma & Flavor3-5A subtle leguminous note.

Instrumental Analysis: The Chemical Fingerprint of this compound

Instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), provides a quantitative measure of the presence and concentration of volatile compounds like this compound. This technique separates the various chemical components of a sample and identifies them based on their mass-to-charge ratio.

GC-MS analysis is crucial for determining the exact amount of this compound in a food product, which can then be correlated with sensory data to understand flavor thresholds and dose-response relationships. The concentration of this compound can vary significantly depending on the food type and processing conditions.

Table 2: Typical Concentration Ranges of Furan Derivatives in Food Products Determined by GC-MS

Food ProductCompound FamilyTypical Concentration Range (ng/g)
Coffee (brewed)Furans1 - 450
Fruit JuicesFurans1 - 50
Baked GoodsFurans5 - 200
Canned MeatsFurans10 - 150

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A typical protocol for conducting a sensory panel evaluation of this compound would involve the following steps:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to recognize and rate the intensity of key aroma and flavor attributes of this compound and other relevant compounds. Reference standards for each attribute are provided to calibrate the panelists.

  • Sample Preparation: A stock solution of this compound is prepared in a neutral solvent (e.g., mineral oil for aroma, or a 5% sucrose solution for flavor). A series of dilutions are then made to present the compound at various concentrations to the panelists.

  • Evaluation Procedure: Panelists are presented with the samples in a controlled environment (i.e., sensory booths with controlled lighting and air circulation). They are asked to rate the intensity of each sensory attribute on a structured line scale (e.g., a 15-point scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute at each concentration.

Instrumental Analysis: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

A standard method for the instrumental analysis of this compound in a food matrix is as follows:

  • Sample Preparation: A known amount of the food sample is placed in a headspace vial. For solid samples, a solvent may be added to facilitate the release of volatile compounds. An internal standard (e.g., a deuterated analog of the analyte) is added for accurate quantification.

  • Headspace Extraction: The vial is heated to a specific temperature for a set period to allow the volatile compounds, including this compound, to partition into the headspace (the gas phase above the sample). A solid-phase microextraction (SPME) fiber is then exposed to the headspace to adsorb the analytes.

  • GC-MS Analysis: The SPME fiber is injected into the gas chromatograph, where the adsorbed compounds are desorbed and separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated from standards of known concentrations.

Visualizing the Comparison Workflow

To illustrate the relationship between these two analytical approaches, the following diagram outlines the workflow for a comprehensive flavor analysis that integrates both sensory and instrumental data.

G cluster_0 Sensory Analysis Workflow cluster_1 Instrumental Analysis Workflow cluster_2 Data Integration & Interpretation SA1 Panelist Training & Calibration SA2 Sample Preparation (Dilutions) SA1->SA2 SA3 Quantitative Descriptive Analysis (QDA) SA2->SA3 SA4 Sensory Data (Intensity Ratings) SA3->SA4 DI1 Correlation Analysis SA4->DI1 IA1 Sample Preparation (Homogenization) IA2 HS-SPME Extraction IA1->IA2 IA3 GC-MS Analysis IA2->IA3 IA4 Instrumental Data (Concentration) IA3->IA4 IA4->DI1 DI2 Flavor Profile Characterization DI1->DI2 DI3 Dose-Response Modeling DI1->DI3 DI2->DI3

Caption: Workflow comparing sensory and instrumental analysis.

Signaling Pathway of Flavor Perception

The perception of flavor is a complex process involving multiple sensory inputs. The following diagram illustrates the simplified signaling pathway from the chemical compound to the perception of flavor in the brain.

G A This compound in Food Matrix B Volatilization (in mouth) A->B C Orthonasal/Retronasal Olfaction B->C E Gustatory Receptors (Taste Buds) B->E F Trigeminal Nerve Endings B->F D Olfactory Receptors C->D G Signal Transduction D->G E->G F->G H Olfactory Bulb G->H I Gustatory Cortex G->I J Somatosensory Cortex G->J K Flavor Perception (Brain Integration) H->K I->K J->K

Caption: Simplified signaling pathway of flavor perception.

Safety Operating Guide

Navigating the Safe Disposal of 2-Hexanoylfuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount in maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Hexanoylfuran, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not extensively documented, it is prudent to handle it with care, assuming it may present hazards similar to other organic ketones and furan derivatives. These may include skin and eye irritation, and potential toxicity if ingested or inhaled.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times during handling.[3][4] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Operational Plan: Handling and Storage of this compound Waste

The proper handling and storage of this compound waste are the first steps toward safe disposal.

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[6][7] Glass or high-density polyethylene (HDPE) containers are generally suitable. The container should have a secure screw-top cap to prevent spills and evaporation.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste."[6][7] The label should also include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the name of the principal investigator.[6]

  • Segregation : Store this compound waste separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5] It is also good practice to segregate halogenated and non-halogenated organic solvent waste.[8][9]

  • Storage Location : Store the waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[4][10] Secondary containment should be used to capture any potential leaks.[11]

Quantitative Data for Hazardous Waste Management

The following table summarizes key parameters for the management of hazardous chemical waste.

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 75% of the container's capacity.[9]To allow for vapor expansion and prevent spills during transport.
Maximum Accumulation Volume Less than 55 gallons of hazardous waste.[11]Regulatory limit for satellite accumulation areas to avoid requiring a special storage permit.
pH of Aqueous Waste for Sewer Disposal Between 5.5 and 10.5 (if permitted).[12]To prevent corrosion of plumbing and adverse effects on wastewater treatment systems. Note: Sewer disposal of this compound is not recommended.
Rinsate from Empty Containers Must be collected and treated as hazardous waste.[7][11]The residue in "empty" containers can still pose a significant hazard.

Disposal Plan: Step-by-Step Procedures

The final disposal of this compound must be conducted through an approved hazardous waste management program.[6][13] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[6][12]

  • Waste Collection : Collect all this compound waste, including contaminated labware and spill cleanup materials, in the designated and properly labeled hazardous waste container.

  • Request for Pickup : Once the waste container is nearing its fill limit or the waste is no longer being generated, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[6][11]

  • Documentation : Complete any required hazardous waste disposal forms provided by your EHS office, ensuring that all chemical constituents and their concentrations are accurately listed.[6]

  • Professional Disposal : The EHS office will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company. These professionals are equipped to handle and dispose of the chemical in accordance with federal and state regulations.[13]

Emergency Procedures

In the event of a spill or exposure:

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[14] For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][10]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container properly labeled 'Hazardous Waste'? A->B C Label the container with chemical name, date, and PI information. B->C No D Place waste in a designated, compatible, and sealed container. B->D Yes C->D E Store in a secure, ventilated area with secondary containment. D->E F Is the container more than 75% full or is waste generation complete? E->F G Continue to collect waste in the designated container. F->G No H Complete the hazardous waste pickup request form for EHS. F->H Yes G->F I Schedule and await pickup by authorized personnel. H->I J End: Waste properly disposed of by licensed facility. I->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.